Steroid sulfatase-IN-6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21NO6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(11aS)-8-ethyl-11a-methyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |
InChI |
InChI=1S/C19H21NO6S/c1-3-10-8-12-11-6-7-19(2)13(4-5-16(19)21)17(11)18(22)25-15(12)9-14(10)26-27(20,23)24/h8-9,13H,3-7H2,1-2H3,(H2,20,23,24)/t13?,19-/m0/s1 |
InChI Key |
VZOMCTLFPWBHMX-YFKXAPIDSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of Steroid Sulfatase-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Steroid Sulfatase-IN-6 (also designated as compound 10c), a potent irreversible inhibitor of steroid sulfatase (STS). Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, and its inhibition represents a promising therapeutic strategy for hormone-dependent cancers. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction to Steroid Sulfatase and Its Inhibition
Steroid sulfatase (STS) is a microsomal enzyme that catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers, including breast and prostate cancer.[3][4] Consequently, inhibiting STS activity is a key therapeutic target to curtail the production of tumor-promoting hormones.
This compound emerges from a class of tetracyclic coumarin-based sulfamates designed as irreversible inhibitors of STS.[5] Its discovery was inspired by the clinical development of irosustat, a first-in-class STS inhibitor.[5]
Quantitative Data
The inhibitory potency and kinetic parameters of this compound (Compound 10c) and a related potent tricyclic derivative (Compound 9e) are summarized below. This data is derived from studies using human placenta steroid sulfatase.[5]
| Compound | Structure | K_I (nM) | k_inact/K_I (nM⁻¹min⁻¹) |
| This compound (10c) | Tetracyclic Coumarin | 0.4 | 19.1 |
| Compound 9e | Tricyclic Coumarin | 0.05 | 28.6 |
Experimental Protocols
Synthesis of this compound (Compound 10c)
The synthesis of tetracyclic coumarin-based sulfamates, including this compound, involves a multi-step process. While the specific, detailed reaction conditions for each step for compound 10c require access to the full experimental section of the primary literature, a general synthetic scheme for related tricyclic coumarin sulfamates has been described and is outlined below as a reference. The synthesis of the tetracyclic core of this compound would involve a convergent approach to construct the steroidal backbone.
General Synthesis of Tricyclic Coumarin Sulfamates:
A representative synthetic scheme for tricyclic coumarin sulfamates is depicted below. This typically involves:
-
Formation of the Tricyclic Coumarin Core: This can be achieved through various organic reactions, such as the Pechmann condensation.
-
Sulfamoylation: The hydroxyl group of the coumarin core is then sulfamoylated to introduce the key sulfamate moiety responsible for the irreversible inhibition.
Detailed step-by-step procedures, including reagents, solvents, reaction times, and purification methods for this compound, are contained within the primary research article and are essential for exact replication.
Steroid Sulfatase Inhibition Assay
The inhibitory activity of this compound was determined using an in vitro assay with human placental microsomes as the source of STS.
Protocol Outline:
-
Enzyme Preparation: A microsomal fraction is prepared from human placenta, which is rich in steroid sulfatase.
-
Incubation: The enzyme preparation is incubated with the inhibitor (this compound) at various concentrations for different time points.
-
Substrate Addition: A radiolabeled substrate, such as [³H]estrone sulfate, is added to initiate the enzymatic reaction.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the product ([³H]estrone) is extracted using an organic solvent.
-
Quantification: The amount of product formed is quantified using liquid scintillation counting.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to determine the kinetic parameters, K_I (the inhibitor concentration at which the reaction rate is half-maximal) and k_inact (the maximal rate of inactivation).[5]
Signaling Pathways and Experimental Workflows
Steroid Sulfatase Signaling Pathway
Inhibition of steroid sulfatase directly impacts steroid hormone signaling pathways. By blocking the conversion of inactive steroid sulfates to active estrogens and androgens, STS inhibitors like this compound can reduce the activation of estrogen and androgen receptors, which are key drivers of proliferation in hormone-dependent cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Steroid Sulfatase-IN-6: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Steroid sulfatase-IN-6, a potent irreversible inhibitor of steroid sulfatase (STS). This document details the core molecular features driving its inhibitory activity, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Steroid Sulfatase and its Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] Located in the endoplasmic reticulum, STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can then be converted into potent estrogens and androgens, which are implicated in the progression of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.[4]
This compound belongs to a class of tricyclic coumarin-based sulfamates, which are known to be potent, irreversible inhibitors of STS.[5] Understanding the structure-activity relationship of these inhibitors is paramount for the rational design of new and more effective therapeutic agents.
Structure-Activity Relationship (SAR) of Tricyclic Coumarin-Based STS Inhibitors
The inhibitory potency of tricyclic coumarin-based sulfamates is significantly influenced by their structural features. This compound (also identified as compound 10c in relevant literature) has demonstrated high potency as an irreversible inhibitor of human placenta STS.[3]
Core Scaffold and Key Moieties
The fundamental pharmacophore for this class of inhibitors is the coumarin-7-O-sulfamate moiety. The coumarin scaffold serves as a rigid backbone, while the sulfamate group is crucial for the irreversible inhibition of the enzyme. It is believed that the sulfamate group is transferred to the active site formylglycine residue of STS, leading to its inactivation.
Quantitative SAR Data
The following table summarizes the available quantitative data for this compound and a closely related analog, Steroid sulfatase-IN-5. This data is extracted from the foundational study by Chiu PF, et al. (2023), which provides a more extensive SAR analysis.
| Compound Name | Compound ID | Modifications | Ki (nM) vs. human placenta STS | IC50 (nM) vs. STS |
| This compound | 10c | - | 0.4 | Not Reported |
| Steroid sulfatase-IN-5 | 10b | Different substitution pattern on the core | Not Reported | 0.32 |
Data sourced from Chiu PF, et al. Bioorg Chem. 2023 Sep;138:106581.
The potent activity of both compounds underscores the efficacy of the tricyclic coumarin-based sulfamate scaffold. Further detailed SAR studies within the cited literature explore the impact of various substitutions on the tricyclic core, providing a comprehensive map for optimizing inhibitory activity.
Experimental Protocols
This section outlines the general methodologies employed in the synthesis and evaluation of tricyclic coumarin-based STS inhibitors.
General Synthesis of Tricyclic Coumarin Sulfamates
The synthesis of these compounds typically involves a multi-step process:
-
Construction of the Tricyclic Coumarin Core: This is often achieved through reactions such as the Pechmann condensation or the Perkin reaction to form the coumarin ring system, followed by cyclization reactions to build the additional rings.
-
Introduction of the Hydroxyl Group: A hydroxyl group is introduced at the 7-position of the coumarin scaffold, which is the attachment point for the sulfamate moiety.
-
Sulfamoylation: The final step is the addition of the sulfamate group. This is typically carried out by reacting the hydroxylated coumarin precursor with sulfamoyl chloride in the presence of a base.
Caption: General synthetic workflow for tricyclic coumarin sulfamates.
Steroid Sulfatase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically assessed using an in vitro assay with a source of STS enzyme, such as human placental microsomes or engineered cell lines overexpressing the enzyme.
-
Enzyme Preparation: Human placental microsomes are prepared by differential centrifugation of placental homogenates.[6]
-
Incubation: The test compound (inhibitor) is pre-incubated with the enzyme preparation in a suitable buffer.
-
Substrate Addition: A radiolabeled or fluorogenic substrate, such as [3H]estrone sulfate or 4-methylumbelliferyl sulfate, is added to initiate the reaction.
-
Reaction Quenching and Product Separation: The reaction is stopped after a defined time, and the product (e.g., [3H]estrone) is separated from the unreacted substrate, often by solvent extraction or chromatography.
-
Quantification: The amount of product formed is quantified using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction without the inhibitor. IC50 or Ki values are then determined by fitting the data to appropriate dose-response or enzyme kinetic models.
Caption: Workflow for in vitro STS inhibition assay.
Signaling Pathway
Steroid sulfatase plays a pivotal role in the local production of active sex steroids, which drive the proliferation of hormone-dependent cancer cells.
Caption: Steroid sulfatase signaling pathway in hormone-dependent cancer.
As depicted, STS converts circulating DHEAS and E1S into DHEA and E1 within the tumor cell. These are then further metabolized to potent androgens and estrogens, which bind to their respective receptors (AR and ER) and promote downstream signaling cascades that lead to tumor cell proliferation and survival. This compound and similar inhibitors block this initial activation step, thereby depriving the cancer cells of these crucial growth signals.
References
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Human placental steroid sulfatase: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Steroid Sulfatase (STS) in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens, by hydrolyzing circulating steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). Elevated STS activity is observed in various hormone-dependent cancers, including breast, prostate, and endometrial cancer, where it contributes to the local production of tumor-promoting steroids. This intratumoral steroidogenesis is a key mechanism for cancer cell proliferation and survival, making STS a compelling target for therapeutic intervention. This guide provides an in-depth overview of the target validation for STS in cancer, with a focus on the potent, irreversible inhibitor Steroid Sulfatase-IN-6. Due to the limited publicly available data on this compound, this guide will leverage data from the well-characterized and clinically evaluated STS inhibitor, Irosustat (also known as STX64 or 667 COUMATE), as a proxy to illustrate the principles of STS target validation.
The Role of Steroid Sulfatase in Cancer Pathophysiology
STS is a membrane-bound microsomal enzyme that plays a pivotal role in converting biologically inactive steroid sulfates into their active forms.[1] In hormone-dependent malignancies, tumor cells can exploit this pathway to generate a local supply of estrogens and androgens, thereby driving their own growth and proliferation.
In Breast Cancer: In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens. STS in breast tumors hydrolyzes circulating E1S to estrone (E1), which is then converted to the potent estrogen, estradiol (E2).[2] This local production of E2 can stimulate the estrogen receptor (ER), promoting tumor growth.[2] Notably, STS expression has been associated with a poor prognosis in breast cancer patients.[2]
In Prostate Cancer: Similar to breast cancer, prostate tumors can utilize STS to convert DHEAS to dehydroepiandrosterone (DHEA).[3][4] DHEA is then further metabolized to testosterone and dihydrotestosterone (DHT), potent androgens that activate the androgen receptor (AR) and drive prostate cancer progression.[3][5] STS overexpression has been observed in castration-resistant prostate cancer (CRPC) and is implicated in resistance to anti-androgen therapies.[1][3]
This compound: A Potent Irreversible Inhibitor
This compound is a potent, irreversible inhibitor of STS. While specific data on this compound is limited, it is known to have a Ki value of 0.4 nM for human placental STS. Its mechanism of action is presumed to be similar to other sulfamate-based irreversible inhibitors like Irosustat, which act by transferring a sulfamoyl group to the active site of the enzyme, leading to its inactivation.
Preclinical Validation Data (using Irosustat as a proxy)
The following tables summarize the in vitro and in vivo efficacy of the well-characterized STS inhibitor, Irosustat. This data serves as a benchmark for the expected activity of a potent STS inhibitor like this compound.
Table 1: In Vitro Potency of Irosustat
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Cancer | STS Activity | 0.2 nM | [6] |
| JEG-3 | Choriocarcinoma | STS Activity | 1.5 nM | [7] |
| Placental Microsomes | N/A | STS Activity | 8 nM | [6] |
| JEG-3 | Choriocarcinoma | STS Activity | 0.015 - 0.025 nM (for optimized analogs) | [7][8] |
Table 2: In Vivo Efficacy of Irosustat in a Breast Cancer Model
| Animal Model | Tumor Type | Treatment | Dosing | Outcome | Reference |
| Ovariectomized Rats | NMU-induced Mammary Tumors | Irosustat (10 mg/kg, p.o.) + E1S | Daily | Dose-dependent decrease in tumor growth | [6] |
| Ovariectomized Rats | N/A | Irosustat (1 mg/kg, p.o.) | Single dose | >90% inhibition of rat liver STS activity | [6] |
Key Experimental Protocols for STS Inhibitor Validation
Radiometric Steroid Sulfatase (STS) Activity Assay
This assay measures the enzymatic activity of STS by quantifying the conversion of a radiolabeled steroid sulfate substrate to its unconjugated steroid product.
Materials:
-
[3H]-Estrone-3-sulfate ([3H]E1S) or [3H]-Dehydroepiandrosterone sulfate ([3H]DHEAS)
-
Cancer cell lysates or microsomal fractions
-
Phosphate buffer (pH 7.4)
-
Toluene-based scintillation fluid
-
Test inhibitor (e.g., this compound)
-
Glass vials
-
Scintillation counter
Protocol:
-
Prepare cell lysates or microsomal fractions from cancer cells expressing STS.
-
In a glass vial, add a defined amount of protein from the cell lysate or microsomes to phosphate buffer.
-
Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]E1S or [3H]DHEAS).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of toluene-based scintillation fluid.
-
Vortex vigorously to separate the aqueous and organic phases. The unconjugated steroid product will partition into the organic scintillation fluid, while the unreacted steroid sulfate remains in the aqueous phase.
-
Allow the phases to separate.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of STS activity inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test inhibitor (e.g., this compound)
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[9]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.[10][11]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an STS inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MCF-7 for breast cancer, VCaP for prostate cancer)
-
Matrigel (optional, for enhancing tumor take rate)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Protocol:
-
Culture the chosen cancer cell line to a sufficient number.
-
Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[12]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[6]
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., measurement of STS activity, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Steroid Sulfatase Signaling in Hormone-Dependent Cancers
The following diagrams illustrate the key signaling pathways influenced by STS in breast and prostate cancer.
Caption: STS signaling pathway in breast cancer.
Caption: STS signaling pathway in prostate cancer.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo study to evaluate the efficacy of an STS inhibitor.
Caption: In vivo efficacy study workflow.
Conclusion
The validation of steroid sulfatase as a therapeutic target in hormone-dependent cancers is well-supported by a substantial body of preclinical and clinical evidence. Potent and specific inhibitors of STS, exemplified by the data presented for Irosustat, demonstrate significant anti-tumor activity both in vitro and in vivo. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a robust framework for the continued investigation and development of novel STS inhibitors like this compound. Such agents hold considerable promise for the treatment of breast, prostate, and other hormone-driven malignancies, potentially overcoming resistance to existing endocrine therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 4. urologytimes.com [urologytimes.com]
- 5. Best Abstract: Targeting STS to overcome resistance in PCa cells - EAU26 - 13 - 16 March 2026 [eaucongress.uroweb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. atcc.org [atcc.org]
- 11. mdpi.com [mdpi.com]
- 12. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Steroid Sulfatase (STS) in Hormone-Dependent Disease Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] Located in the endoplasmic reticulum, STS catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1-S), into their biologically active forms, DHEA and estrone (E1), respectively.[1][3][4] These active steroids can then be further converted into potent androgens and estrogens, which play a significant role in the progression of hormone-dependent diseases.[3][5] This guide provides a comprehensive overview of the role of STS in the progression of these diseases, with a focus on breast cancer, prostate cancer, and endometriosis.
Mechanism of Action and Signaling Pathways
STS facilitates the conversion of circulating steroid sulfates, which are present in high concentrations and have a longer half-life than their unconjugated counterparts, into active steroids within peripheral tissues.[2] This localized production of hormones is a key driver of cell proliferation and tumor growth in hormone-dependent cancers.[5][6]
In breast cancer , particularly in postmenopausal women where ovarian estrogen production has ceased, the STS pathway is a major source of estrogens that stimulate tumor growth.[5] STS converts E1-S to E1, which is then converted to the potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenase (17β-HSD).[6] Additionally, DHEA-S is converted by STS to DHEA, which can be metabolized to androstenediol, a steroid with estrogenic properties that can also fuel breast cancer cell proliferation.[5]
In prostate cancer , STS contributes to the intratumoral production of androgens, which is a key mechanism in the development of castration-resistant prostate cancer (CRPC).[7][8] STS hydrolyzes DHEA-S to DHEA, which is then converted through a series of enzymatic steps to testosterone and dihydrotestosterone (DHT).[9][10] These androgens can then activate the androgen receptor (AR), promoting tumor growth and resistance to anti-androgen therapies.[7][8]
Endometriosis , an estrogen-dependent inflammatory disease, also relies on local estrogen production for lesion growth.[11] The STS pathway is a significant contributor to this localized estrogen synthesis within endometriotic lesions.[11][12]
Steroidogenic Signaling Pathway via STS
Quantitative Data on STS Inhibition
The development of STS inhibitors has provided a valuable therapeutic strategy for hormone-dependent diseases.[3][5] These inhibitors block the activity of STS, thereby reducing the local production of active androgens and estrogens.
| Inhibitor | Target Disease(s) | IC50 (nM) | Effect on Hormone Levels | Reference |
| Irosustat (STX64) | Breast Cancer, Prostate Cancer, Endometrial Cancer | 0.04 - 0.1 | Significant reduction in serum E1, E2, DHEA, and androstenediol | [3] |
| PGL2001 (BN83495) | Breast Cancer | 0.45 | Potent inhibition of STS activity in vitro | [2] |
| STX213 | Breast Cancer, Endometrial Cancer, Ovarian Cancer, Prostate Cancer | ~10 | Near complete inhibition of STS activity in cancer cell lines | [3] |
| KW-2581 | Breast Cancer | 0.23 | Causes tumor shrinkage in mouse xenograft models | [7] |
| SR 16157 | Breast Cancer | 1.6 | Dual STS inhibitor and ERα modulator | [7] |
Experimental Protocols
In Vitro STS Activity Assay
This protocol describes a method for determining STS activity in cell lysates using a radiolabeled substrate.
Materials:
-
[7-³H]DHEA-S (substrate)
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Toluene (scintillation grade)
-
Scintillation fluid
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Lysis: Culture cells to ~80% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
-
Enzyme Reaction: In a microcentrifuge tube, combine 100 µL of cell lysate (adjusted to a standard protein concentration) with 800 µL of phosphate buffer and 100 µL of [7-³H]DHEA-S (final concentration ~20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Extraction: Stop the reaction by adding 1 mL of toluene. Vortex vigorously to extract the unconjugated steroid product ([³H]DHEA) into the organic phase.
-
Scintillation Counting: Transfer the toluene layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation of STS Activity: Calculate the amount of product formed per unit time per milligram of protein to determine the STS activity.
In Vivo Xenograft Model for Testing STS Inhibitors
This protocol outlines a general procedure for evaluating the efficacy of an STS inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Hormone-dependent cancer cell line (e.g., MCF-7)
-
Matrigel
-
STS inhibitor of interest
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the STS inhibitor (e.g., by oral gavage or subcutaneous injection) to the treatment group and the vehicle to the control group, according to a predetermined dosing schedule.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of the STS inhibitor. Optional analyses include measuring serum hormone levels and performing immunohistochemistry on tumor tissues.
Experimental Workflow for Preclinical STS Inhibitor Screening
Conclusion
Steroid sulfatase is a pivotal enzyme in the local production of active androgens and estrogens, which are crucial for the progression of hormone-dependent diseases like breast cancer, prostate cancer, and endometriosis. The development of potent and specific STS inhibitors represents a promising therapeutic avenue for these conditions. Further research into the regulation of STS expression and the development of novel inhibitory strategies will continue to advance the treatment of these diseases.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 10. urologytimes.com [urologytimes.com]
- 11. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Steroid sulfatase-IN-6 and estrogen biosynthesis pathway
Technical Guide: The Role of Steroid Sulfatase Inhibitors in Estrogen Biosynthesis with a Focus on Irosustat (STX64)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen biosynthesis is a critical physiological process, and its dysregulation is implicated in the pathology of several hormone-dependent diseases, most notably breast cancer. The enzyme steroid sulfatase (STS) plays a pivotal role in this pathway by converting inactive sulfated steroid precursors, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted to the potent estrogen, estradiol (E2), which can stimulate the growth of hormone-sensitive tumors.
Given its crucial role, STS has emerged as a key therapeutic target for the treatment of estrogen-dependent cancers. The inhibition of STS activity can effectively block the production of estrogens in peripheral tissues, thereby depriving cancer cells of the hormonal stimulation they require for growth. This guide provides an in-depth overview of the estrogen biosynthesis pathway, the mechanism of action of STS inhibitors, and detailed experimental protocols for their evaluation, with a specific focus on the well-characterized inhibitor, Irosustat (STX64).
It is important to note that while the initial query specified "Steroid sulfatase-IN-6," this appears to be a compound with limited publicly available scientific data. Therefore, this guide will focus on Irosustat (STX64), a potent and extensively studied irreversible STS inhibitor, to provide a comprehensive and data-rich resource.
The Estrogen Biosynthesis Pathway
The biosynthesis of estrogens can occur through two primary pathways: the aromatase pathway and the sulfatase pathway.
-
Aromatase Pathway: This pathway involves the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone) by the enzyme aromatase. This is the primary source of estrogens in premenopausal women (in the ovaries) and also occurs in peripheral tissues such as adipose tissue and skin in both pre- and postmenopausal women.
-
Sulfatase Pathway: In postmenopausal women, the sulfatase pathway becomes a more significant source of estrogens in peripheral tissues. This pathway utilizes circulating sulfated steroids, primarily E1S and DHEAS, which are in much higher concentrations than androgens. STS hydrolyzes these precursors to their active forms, which can then be converted to estradiol.
The following diagram illustrates the simplified estrogen biosynthesis pathway, highlighting the roles of both aromatase and steroid sulfatase.
Figure 1. Simplified Estrogen Biosynthesis Pathway.
Irosustat (STX64): A Potent Steroid Sulfatase Inhibitor
Irosustat (also known as STX64, 667-coumate, or BN-83495) is a first-in-class, orally active, and irreversible inhibitor of steroid sulfatase.[1] It belongs to the aryl sulfamate ester class of drugs and was designed as a potent, non-steroidal inhibitor to circumvent the estrogenic effects of earlier steroidal inhibitors.[2]
Mechanism of Action
Irosustat acts as a suicide inhibitor of STS. It mimics the natural substrate of the enzyme and enters the active site. The sulfamate group of Irosustat is then hydrolyzed, leading to the formation of a reactive species that covalently binds to the active site of the enzyme, specifically to the formylglycine residue.[3] This results in the irreversible inactivation of the enzyme. By inhibiting STS, Irosustat blocks the conversion of E1S and DHEAS to their active, unconjugated forms, thereby reducing the pool of steroids available for conversion to potent estrogens like estradiol.[1][3]
The following diagram illustrates the mechanism of STS inhibition by Irosustat.
Figure 2. Mechanism of STS Inhibition by Irosustat.
Quantitative Data
The potency of Irosustat has been demonstrated in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Irosustat
| Assay System | IC50 Value | Reference |
| Placental microsomal STS | 8 nM | [2][4] |
| MCF-7 breast cancer cells | 0.2 nM | [4] |
| JEG-3 choriocarcinoma cells | 0.015 - 0.025 nM | [5] |
Table 2: In Vivo Effects of Irosustat in Postmenopausal Women with Breast Cancer (5 mg/day for 5 days)
| Parameter | Percent Change from Baseline | Reference |
| STS activity in tumor tissue | 98-99% inhibition | [1] |
| Serum Estrone (E1) | 76% decrease | [1] |
| Serum Estradiol (E2) | 39% decrease | [1] |
| Serum DHEA | 41% decrease | [1] |
| Serum Androstenediol | 70% decrease | [1] |
| Serum Androstenedione | 62% decrease | [1] |
| Serum Testosterone | 30% decrease | [1] |
| Serum DHEAS | 1.1% increase | [1] |
| Serum Estrone Sulfate (E1S) | 7.4% increase | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate STS inhibitors.
Steroid Sulfatase (STS) Activity Assay
This protocol is a generalized method for determining STS activity in cell lysates or tissue homogenates.
Objective: To measure the enzymatic activity of STS by quantifying the conversion of a radiolabeled sulfated steroid to its unconjugated form.
Materials:
-
[³H]-Estrone sulfate ([³H]E1S) or [³H]-Dehydroepiandrosterone sulfate ([³H]DHEAS) as substrate.
-
Cell or tissue homogenates.
-
Phosphate buffer (pH 7.4).[6]
-
Toluene or other suitable organic solvent for extraction.
-
Scintillation fluid and a scintillation counter.
-
Irosustat or other inhibitors for testing.
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., phosphate buffer). Determine the protein concentration of the homogenates using a standard protein assay (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, phosphate buffer, and the test inhibitor at various concentrations.
-
Enzyme Reaction: Initiate the reaction by adding the radiolabeled substrate ([³H]E1S or [³H]DHEAS).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an organic solvent (e.g., toluene) to extract the unconjugated steroid product. Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the organic phase containing the radiolabeled product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and express the STS activity as nmol/hr/mg of protein.[7] For inhibitor studies, calculate the percent inhibition and determine the IC50 value.
A colorimetric assay kit is also commercially available for the determination of sulfatase activity.[8] This assay measures the hydrolysis of a sulfate ester to 4-nitrocatechol, which can be detected at 515 nm.[8]
The following diagram outlines the general workflow for an STS activity assay.
Figure 3. General Workflow for an STS Activity Assay.
Measurement of Estrogen Levels
Accurate measurement of estrogen levels in biological samples is crucial for assessing the in vivo efficacy of STS inhibitors.
Objective: To quantify the levels of estrogens (e.g., estrone, estradiol) in serum or plasma.
Methods:
-
Immunoassays (e.g., ELISA, RIA): These methods are widely used but may lack the sensitivity and specificity required for measuring the low estrogen concentrations found in postmenopausal women or in individuals treated with endocrine therapies.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[11][12]
LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
Extraction: Extract steroids from the serum/plasma sample using a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Derivatization (optional but common): To improve ionization efficiency and sensitivity, the extracted steroids can be derivatized.
-
-
LC Separation:
-
Inject the prepared sample into a liquid chromatography system.
-
Separate the different steroids based on their physicochemical properties using a suitable column and mobile phase gradient.
-
-
MS/MS Detection:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
The steroids are ionized (e.g., by electrospray ionization - ESI).
-
The precursor ions of the target estrogens are selected in the first quadrupole.
-
The precursor ions are fragmented in the collision cell.
-
The specific product ions are detected in the third quadrupole.
-
-
Quantification:
-
Quantify the estrogen concentrations by comparing the peak areas of the sample to those of a standard curve generated using known concentrations of the estrogens. The use of stable isotope-labeled internal standards is essential for accurate quantification.[11]
-
The following diagram illustrates the general workflow for estrogen measurement by LC-MS/MS.
Figure 4. General Workflow for Estrogen Measurement by LC-MS/MS.
Conclusion and Future Directions
The inhibition of steroid sulfatase represents a promising therapeutic strategy for hormone-dependent cancers. Potent and specific inhibitors like Irosustat have demonstrated significant efficacy in reducing estrogen levels in clinical studies.[13][14] The continued development and evaluation of STS inhibitors, alone or in combination with other endocrine therapies such as aromatase inhibitors, hold the potential to further improve outcomes for patients with these malignancies.[13]
Future research in this area should focus on:
-
Identifying predictive biomarkers to select patients who are most likely to benefit from STS inhibitor therapy.
-
Investigating the mechanisms of resistance to STS inhibitors.
-
Exploring the therapeutic potential of STS inhibitors in other hormone-dependent diseases.
This technical guide provides a comprehensive overview of the role of steroid sulfatase in estrogen biosynthesis and the evaluation of its inhibitors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Irosustat - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
A Technical Guide to the Preclinical Evaluation of Novel Steroid Sulfatase (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of novel steroid sulfatase (STS) inhibitors. It covers the core methodologies, data interpretation, and the biological rationale for targeting STS in hormone-dependent cancers. The information is structured to assist researchers in designing and executing robust preclinical studies.
Introduction: The Role of Steroid Sulfatase in Oncology
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These products can be further converted into potent estrogens (estradiol) and androgens (androstenediol and testosterone), which are known to stimulate the proliferation of hormone-dependent cancer cells.[1][3]
STS is widely expressed in the body and is notably present at high levels in a majority of hormone-dependent tumors, including breast, prostate, and endometrial cancers.[4][5] In breast tumors, STS activity is often significantly higher than that of aromatase, another key enzyme in estrogen synthesis, making it a highly attractive therapeutic target.[4] By inhibiting STS, the supply of growth-stimulatory hormones to cancer cells can be effectively reduced, offering a powerful strategy for treating hormone-dependent malignancies.[1][2]
The Steroid Sulfatase Signaling Pathway
The diagram below illustrates the central role of STS in converting circulating steroid sulfates into active hormones that drive tumor growth. STS inhibitors block this critical step, thereby depleting the pool of active estrogens and androgens available to cancer cells.
A Framework for Preclinical Evaluation
A structured, multi-stage approach is essential for the preclinical assessment of novel STS inhibitors. The workflow progresses from initial in vitro characterization to in vivo efficacy and safety evaluation, ensuring that only the most promising candidates advance toward clinical development.
Detailed Experimental Protocols
This section outlines the standard methodologies employed in the preclinical evaluation of STS inhibitors.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory potential of a compound on STS enzyme activity.
-
Methodology:
-
Enzyme Source: Homogenates or microsomal fractions from human placenta, which has high STS activity, or lysates from cancer cell lines (e.g., MCF-7) are commonly used.[2][6]
-
Substrate: A radiolabeled substrate, typically [³H]estrone sulfate (E1S) or [³H]dehydroepiandrosterone sulfate (DHEAS), is used.
-
Procedure: The enzyme preparation is pre-incubated with varying concentrations of the test inhibitor for a defined period. The enzymatic reaction is initiated by adding the radiolabeled substrate.
-
Quantification: The reaction is stopped, and the product (e.g., [³H]estrone) is separated from the substrate using an organic solvent extraction (e.g., toluene). The radioactivity of the product in the organic phase is then measured by liquid scintillation counting.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated. For irreversible inhibitors, time- and concentration-dependent inactivation kinetics are also assessed.[1]
-
Cell-Based Assays
-
Objective: To evaluate the inhibitor's ability to block STS activity within intact cancer cells and to assess its impact on cell proliferation.
-
Methodology:
-
Cell Lines: Hormone-dependent human cancer cell lines such as MCF-7 (breast cancer), JEG-3 (placental choriocarcinoma), or VCaP (prostate cancer) are used.[1][7]
-
STS Activity in Cells: Intact cells are incubated with the inhibitor at various concentrations, followed by the addition of a radiolabeled steroid sulfate precursor. The amount of hydrolyzed product released into the medium or retained within the cells is quantified as described above.
-
Proliferation Assay: Cells are seeded in multi-well plates and deprived of steroids. Growth is then stimulated by adding a steroid sulfate precursor (e.g., E1S or DHEAS). The effect of the STS inhibitor on this stimulated growth is measured over several days using assays like MTS or by direct cell counting.
-
In Vivo Efficacy Models
-
Objective: To assess the anti-tumor efficacy of the STS inhibitor in a living organism.
-
Methodology:
-
Animal Models: Ovariectomized, immunodeficient mice (e.g., nude or SCID mice) are commonly used.[8][9] These mice lack endogenous estrogen production, allowing tumor growth to be driven by an exogenous steroid sulfate source.
-
Tumor Xenografts: Human cancer cells (e.g., MCF-7 or VCaP) are inoculated subcutaneously.[7][8] To better mimic the clinical setting, cells overexpressing STS (e.g., MCF-7STS) may be used.[8][9]
-
Treatment Regimen: Once tumors are established, animals are treated with the STS inhibitor (e.g., via oral gavage or injection) and supplemented with a steroid sulfate like estradiol sulfate (E2S) or DHEAS to fuel tumor growth via the STS pathway.[8][10]
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., weekly) with calipers. At the end of the study, tumors and tissues (e.g., liver) are collected to measure STS activity to confirm target engagement.[4][9] Body weight is monitored as a general indicator of toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and to correlate its concentration with its biological effect.
-
Methodology:
-
PK Studies: The inhibitor is administered to rodents (e.g., rats) at a defined dose. Blood samples are collected at multiple time points, and the concentration of the drug in the plasma is measured using methods like LC-MS/MS. This allows for the calculation of key parameters such as bioavailability, half-life (t½), and maximum concentration (Cmax).
-
PD Studies: To assess the in vivo inhibition of STS, blood samples (peripheral blood mononuclear cells) or tissues (liver, uterus, tumor) are collected from treated animals.[5][11] The STS activity in these samples is measured to determine the extent and duration of target inhibition following a specific dose.[4][11]
-
Quantitative Data on Preclinical STS Inhibitors
The following tables summarize key quantitative data from preclinical studies of various novel STS inhibitors, providing a benchmark for comparison.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Assay System | IC50 / Ki | Reference |
| EMATE | MCF-7 Cells | 65 pM | [2] |
| Irosustat (STX64) | Placental Microsomes | 8 nM | [2][12] |
| STX213 | Placental Microsomes | 1 nM | [12] |
| COUMATE | Placental Microsomes | 380 nM | [2] |
| SR 16157 | Placental Microsomes | 100 nM | [6] |
| Compound 29 | JEG-3 Cells | 421 nM | [1] |
| E1-3-MTP | MCF-7 Cells | >98% inhibition at 10 µM | [1][2] |
| Various Natural Products | Fluorescence-based | 11 - 16 µM | [13] |
Table 2: In Vivo Efficacy and Dosing
| Inhibitor | Animal Model | Dose & Route | Key Finding(s) | Reference |
| EMATE | Rat | 10 mg/kg, s.c. | >99% inhibition of liver STS activity. | [4] |
| E2MATE | Mouse (Endometriosis) | 0.5-1.0 mg/kg, p.o. | Significant inhibition of STS in uterus, liver, and lesions. | [11] |
| STX213 | Mouse (MCF-7 Xenograft) | 1 mg/kg/week, p.o. | 56% reduction in tumor growth; superior to STX64. | [9][12] |
| KW-2581 | Mouse (ZR-75-1 Xenograft) | 1 mg/kg/day, p.o. | Inhibition of E1S-stimulated tumor growth. | [6] |
| TZS-8478 | Rat | 0.5 mg/kg/day, p.o. | Complete inhibition of liver and uterine STS. No estrogenic effect at 10 mg/kg. | [14] |
| SI-1 & SI-2 | Mouse (VCaP Xenograft) | 25 mg/kg, i.p. | Significant inhibition of castration-relapsed tumor growth. | [7] |
| Irosustat | Human (Phase I) | 5-80 mg, p.o. | ≥95% STS inhibition in PBMCs at doses ≥5 mg. | [5] |
Conclusion and Future Directions
The preclinical evaluation of novel STS inhibitors requires a systematic and rigorous approach, integrating in vitro biochemical assays, cell-based functional screens, and in vivo models of hormone-dependent cancer. The data clearly show that potent and specific STS inhibitors can effectively block hormone synthesis pathways and suppress tumor growth in relevant animal models.[6][9] The development of second and third-generation inhibitors, including non-steroidal compounds like Irosustat and dual-action inhibitors (DASIs), has overcome early challenges such as the estrogenicity of initial lead compounds.[5][8]
Future efforts should focus on optimizing pharmacokinetic properties to improve oral bioavailability and duration of action, allowing for more convenient dosing schedules. Furthermore, exploring STS inhibitors in combination with other endocrine therapies, such as aromatase inhibitors or anti-androgens, may provide synergistic effects and overcome resistance mechanisms, offering new hope for patients with advanced hormone-dependent cancers.[3][7]
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of novel steroid sulfatase inhibitors. I. Synthesis and biological evaluation of biphenyl-4-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Steroid Sulfatase-IN-6: A Potent, Irreversible Chemical Probe for Steroid Sulfatase
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in human physiology, responsible for the hydrolysis of inactive steroid sulfates into their biologically active forms. This enzymatic activity plays a pivotal role in the biosynthesis of estrogens and androgens, making STS a key player in the progression of hormone-dependent diseases, including breast and prostate cancer. The development of potent and selective inhibitors of STS is therefore a significant area of research for both therapeutic intervention and for elucidating the precise roles of this enzyme in various biological processes. Steroid sulfatase-IN-6 (STS-IN-6), also identified as compound 10c in the primary literature, has emerged as a highly potent, irreversible inhibitor of human STS.[1][2][3][4] This technical guide provides a comprehensive overview of STS-IN-6, summarizing its key characteristics, presenting available quantitative data, outlining relevant experimental protocols, and visualizing associated biological pathways and workflows to facilitate its use as a chemical probe in research and drug discovery.
Core Compound Data: this compound
STS-IN-6 is a tetracyclic coumarin-based sulfamate that demonstrates sub-nanomolar potency against human steroid sulfatase.[1][2][3][4] Its irreversible mechanism of action offers a sustained inhibitory effect, making it a valuable tool for studying the long-term consequences of STS inhibition.
| Property | Value | Reference |
| Compound Name | This compound (Compound 10c) | [1] |
| Chemical Formula | C₁₉H₂₁NO₆S | [1] |
| Molecular Weight | 391.44 g/mol | [1] |
| Mechanism of Action | Irreversible Inhibitor | [2][3][4] |
| Target | Steroid Sulfatase (STS) | [2][3][4] |
Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound, highlighting its high potency and efficiency as an STS inhibitor.
| Parameter | Value | Enzyme Source | Reference |
| Kᵢ | 0.4 nM | Human Placenta STS | [1][2][3] |
| kᵢₙₐ꜀ₜ/Kᵢ | 19.1 nM⁻¹min⁻¹ | Human Placenta STS | [2][3][4] |
Signaling Pathway
Steroid sulfatase is a key enzyme in the conversion of inactive sulfated steroids into active hormones that can then bind to their respective receptors and modulate gene expression. The following diagram illustrates the central role of STS in the steroidogenesis pathway.
Caption: Steroidogenesis pathway highlighting the role of STS.
Experimental Protocols
The following sections provide representative protocols for key experiments relevant to the characterization of this compound.
Note: The detailed experimental procedures for the synthesis and evaluation of this compound are described in Chiu et al., Bioorg. Chem. 2023, 138, 106581.[2][3][4] Due to the inaccessibility of the full-text article, the following protocols are based on established methodologies for similar compounds and assays.
Synthesis of Tetracyclic Coumarin-Based Sulfamates (General Procedure)
The synthesis of tetracyclic coumarin sulfamates, such as STS-IN-6, typically involves a multi-step process. A generalized synthetic workflow is depicted below.
Caption: Generalized synthesis workflow for tetracyclic coumarin sulfamates.
A representative protocol for the final sulfamoylation step is as follows:
-
The tetracyclic coumarin precursor is dissolved in a suitable anhydrous solvent (e.g., N,N-dimethylformamide).
-
The solution is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base (e.g., sodium hydride) is added portion-wise to deprotonate the phenolic hydroxyl group.
-
Sulfamoyl chloride is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final tetracyclic coumarin sulfamate.
Steroid Sulfatase (STS) Inhibition Assay (In Vitro)
This assay determines the inhibitory potency of STS-IN-6 against STS.
Materials:
-
Human placental microsomes (source of STS)
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
Toluene
-
Phosphate buffer (pH 7.4)
-
Scintillation cocktail
-
This compound (or other test compounds)
Procedure:
-
Prepare serial dilutions of STS-IN-6 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human placental microsomes, phosphate buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-Estrone-3-sulfate.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding toluene.
-
Vortex the mixture vigorously to extract the product ([³H]-Estrone) into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of STS inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis of Irreversible Inhibition
To characterize the irreversible inhibition kinetics of STS-IN-6, the Kᵢ and kᵢₙₐ꜀ₜ values are determined.
Procedure:
-
Pre-incubate the enzyme (human placental microsomes) with various concentrations of STS-IN-6 for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate ([³H]-Estrone-3-sulfate) to initiate the reaction.
-
Measure the initial reaction velocity for each pre-incubation time and inhibitor concentration.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent inactivation rate constant (kₒₑₛ).
-
Plot the kₒₑₛ values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the Kᵢ and kᵢₙₐ꜀ₜ values.
Cell-Based Cytotoxicity Assay
This assay evaluates the cytotoxic effects of STS-IN-6 on cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of STS-IN-6 and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Conclusion
This compound is a highly potent and irreversible inhibitor of steroid sulfatase, making it an invaluable chemical probe for investigating the biological roles of STS. Its sub-nanomolar potency and sustained inhibitory action provide a powerful tool for researchers in oncology, endocrinology, and drug discovery. The data and representative protocols presented in this guide are intended to facilitate the effective use of STS-IN-6 in laboratory settings. Further investigation into the selectivity profile and in vivo efficacy of this compound will be crucial in fully elucidating its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors [kth.diva-portal.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Cell-Based Assay of Steroid Sulfatase (STS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[3] Consequently, the inhibition of STS is a promising therapeutic strategy for these malignancies.[3][4]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of compounds against steroid sulfatase. As specific data for "Steroid sulfatase-IN-6" is not publicly available, this document will use "Steroid sulfatase-IN-2" as an exemplary inhibitor to illustrate data presentation and interpretation.
Signaling Pathway
The steroid sulfatase pathway plays a pivotal role in providing active steroid hormones to target tissues. In hormone-dependent cancers, this pathway can fuel tumor growth. The following diagram illustrates the core signaling cascade.
Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.
Data Presentation
The efficacy of a steroid sulfatase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of STS by 50%. The following table summarizes representative data for the STS inhibitor, "Steroid sulfatase-IN-2."
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Steroid sulfatase-IN-2 | Cell Lysate | JEG-3 | 109.5 | [5] |
| Steroid sulfatase-IN-2 | Whole-Cell | JEG-3 | 13.6 | [5] |
| KW-2581 | STS Activity | ZR-75-1 | 13 | [6] |
| 667 COUMATE | STS Activity | ZR-75-1 | >13 | [6] |
| Steroid sulfatase-IN-4 | STS Activity | Human | 25 | [7] |
| Steroid sulfatase-IN-3 | STS Activity | - | 25.8 | [7] |
| Steroid sulfatase-IN-7 | STS Activity | Human Placental | 0.05 | [7] |
| Steroid sulfatase-IN-8 | STS Activity | JEG-3 | 0.025 | [7] |
| DU-14 | STS Activity | - | 55.8 | [7] |
| Steroid sulfatase-IN-5 | STS Activity | - | 0.32 | [7] |
Experimental Protocols
This section details a representative protocol for a cell-based assay to measure the inhibitory activity of a compound against steroid sulfatase. This protocol is based on a colorimetric method, which offers a non-radioactive and high-throughput-compatible alternative.[8][9][10]
Principle
The assay measures the hydrolysis of a sulfated substrate by STS, leading to the production of a chromogenic product. The absorbance of this product is directly proportional to the STS activity. The inhibitory effect of a test compound is determined by measuring the reduction in absorbance in the presence of the compound.
Materials
-
Cell Line: A cell line with high endogenous STS activity is recommended, such as the human choriocarcinoma cell line JEG-3 or breast cancer cell lines like ZR-75-1 or BT-474.[6]
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Test Compound: Steroid sulfatase inhibitor (e.g., this compound).
-
Assay Buffer: Phosphate buffer (pH 7.4).[4]
-
Substrate: p-Nitrophenyl sulfate (pNPS) or 4-Nitrocatechol sulfate.
-
Stop Solution: Sodium hydroxide (NaOH).
-
96-well microplates.
-
Microplate reader.
-
Cell lysis buffer (optional, for cell lysate assay): e.g., RIPA buffer with protease inhibitors.
Experimental Workflow Diagram
Caption: Workflow for the Cell-Based STS Inhibition Assay.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., JEG-3) under standard conditions.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 24 hours).
3. STS Activity Assay (Whole-Cell):
-
After the inhibitor incubation, wash the cells with assay buffer (phosphate buffer, pH 7.4).
-
Add the substrate solution (e.g., p-Nitrophenyl sulfate in assay buffer) to each well.
-
Incubate the plate at 37°C for a suitable time (e.g., 1-4 hours) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.
4. STS Activity Assay (Cell Lysate - Alternative Method):
-
After inhibitor treatment, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
In a new 96-well plate, add the cell lysate to each well.
-
Add the substrate solution and proceed with the incubation and stop steps as described for the whole-cell assay.
5. Data Analysis:
-
Subtract the background absorbance (wells with no cells) from all readings.
-
Calculate the percentage of STS inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for conducting a cell-based assay to evaluate the activity of steroid sulfatase inhibitors. The provided protocol, data presentation format, and diagrams are intended to assist researchers in the fields of cancer biology and drug discovery. While specific data for "this compound" was not found, the use of a representative inhibitor allows for a clear understanding of the expected outcomes and data analysis. This standardized approach will facilitate the comparison of new potential STS inhibitors and accelerate the development of novel therapies for hormone-dependent diseases.
References
- 1. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
Application Notes and Protocols for Steroid Sulfatase-IN-6 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens, such as estradiol, from circulating inactive steroid sulfates like estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). In hormone-receptor-positive breast cancers, intratumoral STS activity can be a significant driver of tumor growth by providing a local supply of estrogens that stimulate the estrogen receptor (ERα). Inhibition of STS is therefore a promising therapeutic strategy for these types of cancers.[1][2][3][4][5][6]
Steroid sulfatase-IN-6 (also referred to as Compound 10c) is a potent, irreversible inhibitor of the steroid sulfatase enzyme.[7] It belongs to a class of tricyclic coumarin-based sulfamates designed for high efficacy and oral activity.[1] This document provides detailed application notes and protocols for the use of this compound in breast cancer cell line research.
Mechanism of Action
This compound acts as an active site-directed, irreversible inhibitor of STS.[7] The sulfamate moiety of the inhibitor is key to its mechanism, which is thought to involve the irreversible modification of the active site formylglycine residue of the STS enzyme.[1] By blocking the hydrolysis of E1S and DHEAS, this compound effectively reduces the intracellular levels of estrone (E1) and dehydroepiandrosterone (DHEA), respectively. This, in turn, decreases the downstream production of the potent estrogen, estradiol (E2), and androstenediol, leading to reduced ERα activation and subsequent inhibition of cell proliferation in hormone-dependent breast cancer cells.[8]
Data Presentation
The following tables summarize the quantitative data for this compound and a closely related compound, Steroid sulfatase-IN-5, in inhibiting STS and the proliferation of breast cancer cell lines. This data is derived from the publication by Chiu PF, et al. in Bioorganic Chemistry, 2023.
| Compound | Target | Inhibitory Constant (Ki) |
| This compound | Human Placenta STS | 0.4 nM |
| Steroid sulfatase-IN-5 | Human Placenta STS | 0.32 nM |
| Data sourced from MedChemExpress product information, citing Chiu PF, et al. Bioorg Chem. 2023.[7][9] |
| Compound | Cell Line | Assay Type | IC50 Value |
| Steroid sulfatase-IN-5 | T-47D | Cell Proliferation | 35.7 µM |
| Data for the closely related compound Steroid sulfatase-IN-5, sourced from MedChemExpress product information, citing Chiu PF, et al. Bioorg Chem. 2023.[9] |
Note: Specific IC50 values for this compound in various breast cancer cell lines are pending a full review of the primary literature. The data for the structurally similar and highly potent Steroid sulfatase-IN-5 is provided for reference.
Signaling Pathway
Caption: Steroid Sulfatase (STS) Signaling Pathway and Inhibition.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Steroid Sulfatase (STS) Enzyme Activity Assay
This protocol measures the ability of this compound to inhibit STS activity in breast cancer cell lysates.
Materials:
-
Breast cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
[³H]-Estrone-3-sulfate (radiolabeled substrate) or a colorimetric substrate like p-nitrophenyl sulfate
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Scintillation fluid and counter (for radiometric assay) or microplate reader (for colorimetric assay)
Workflow Diagram:
Caption: Workflow for the STS Enzyme Activity Assay.
Procedure:
-
Cell Lysate Preparation: Culture breast cancer cells to confluency, harvest, and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate a standardized amount of cell lysate protein with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Enzyme Reaction: Initiate the reaction by adding the substrate (e.g., [³H]-E1S) to the pre-incubated lysate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination and Product Measurement: Stop the reaction (e.g., by adding an organic solvent for radiometric assay or a stop solution for colorimetric assay). Separate the product from the substrate and quantify the amount of product formed.
-
Data Analysis: Calculate the STS activity and the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Western Blot Analysis of ERα and Downstream Targets
This protocol is for assessing the effect of this compound on the protein expression levels of ERα and its downstream targets (e.g., pS2, Cyclin D1).
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-pS2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Procedure:
-
Cell Treatment and Lysis: Treat breast cancer cells with this compound for the desired time. Harvest and lyse the cells, and determine the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-ERα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound is a potent tool for investigating the role of the steroid sulfatase pathway in breast cancer. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies of hormone-dependent breast cancer cell lines. Further characterization of its effects on a broader range of breast cancer subtypes and in in vivo models will be crucial for its potential development as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Elevated steroid sulfatase expression in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase inhibitors: their potential in the therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Testing of Steroid Sulfatase-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2] These products can be further converted into potent androgens and estrogens, which play a significant role in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis.[1][3][4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.
Steroid sulfatase-IN-6 (also known as Compound 10c) is an irreversible inhibitor of human steroid sulfatase with high potency, exhibiting a K_i value of 0.4 nM for human placenta STS.[5] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in relevant animal models. The protocols are based on established methodologies for testing potent STS inhibitors and can be adapted for the specific characteristics of this compound.
Signaling Pathway of Steroid Sulfatase
The following diagram illustrates the central role of Steroid Sulfatase in the steroidogenic pathway, highlighting the conversion of inactive steroid sulfates to active sex hormones that drive hormone-dependent pathologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of steroid sulphatase activity in endometriotic implants by 667 COUMATE: a potential new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
Application Notes and Protocols for Steroid Sulfatase-IN-6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. By hydrolyzing steroid sulfates such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) to their unconjugated forms, dehydroepiandrosterone (DHEA) and estrone (E1), STS provides the precursors for the synthesis of potent androgens and estrogens.[1][2] This enzymatic activity is implicated in the progression of hormone-dependent diseases, including breast and prostate cancer. Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.
Steroid sulfatase-IN-6, also identified as Compound 10c, is a potent, irreversible inhibitor of human steroid sulfatase with a high degree of specificity. Its efficacy in enzymatic assays, demonstrating a Ki of 0.4 nM for human placenta STS, positions it as a valuable tool for in vitro studies investigating the role of steroid sulfatase in various cellular processes. A structurally related compound, Steroid sulfatase-IN-5 (Compound 10b), has been shown to inhibit the proliferation of the T-47D breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 35.7 μM, providing a preliminary indication of the concentration range that may be effective in cell-based assays.
These application notes provide a detailed protocol for the use of this compound in cell culture experiments, with a primary focus on assessing its anti-proliferative effects on hormone-dependent cancer cell lines.
Mechanism of Action and Signaling Pathway
Steroid sulfatase is a membrane-bound enzyme primarily located in the endoplasmic reticulum.[1] It catalyzes the removal of the sulfate group from various steroid sulfates. In hormone-dependent cancers, this action is particularly significant as it locally generates active steroids that can stimulate tumor growth through binding to estrogen and androgen receptors. This compound, as an irreversible inhibitor, covalently modifies the active site of the STS enzyme, thereby blocking its catalytic activity and reducing the intracellular pool of active steroid hormones.
Figure 1: Steroid sulfatase pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related inhibitor, providing a basis for experimental design.
| Compound Name | Alternate Name | Target | Ki (nM) | Cell Line | Cell-based IC50 (µM) |
| This compound | Compound 10c | Human Placenta STS | 0.4 | T-47D (Breast Cancer) | To be determined empirically (starting range suggested by IN-5) |
| Steroid sulfatase-IN-5 | Compound 10b | Human Placenta STS | Not specified | T-47D (Breast Cancer) | 35.7 |
Experimental Protocols
Cell Culture
The T-47D human ductal carcinoma cell line is a suitable model for studying the effects of STS inhibitors due to its estrogen receptor-positive status.
-
Cell Line: T-47D (ATCC® HTB-133™)
-
Growth Medium: RPMI-1640 Medium (e.g., ATCC® 30-2001™) supplemented with 10% Fetal Bovine Serum (FBS) (e.g., ATCC® 30-2020™) and 0.2 IU/mL bovine insulin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-5 days when they reach 80-90% confluency. A subcultivation ratio of 1:3 to 1:6 is recommended.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
T-47D cells
-
Complete growth medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count T-47D cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is recommended to test a range of concentrations based on the IC50 of the related compound, for example, from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals. The solution will turn purple.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
-
Experimental Workflow Diagram
Figure 2: Workflow for assessing the anti-proliferative effects of this compound.
Conclusion
This compound is a potent and specific inhibitor of STS, making it a valuable research tool for investigating the role of this enzyme in cell proliferation and hormone-dependent diseases. The provided protocols offer a framework for conducting cell culture experiments to evaluate the efficacy of this inhibitor. Researchers should optimize the experimental conditions, such as cell seeding density and inhibitor concentration range, for their specific cell lines and research questions. Careful execution of these protocols will yield reliable and reproducible data on the cellular effects of this compound.
References
Application Notes and Protocols for Measuring STS Inhibition with Steroid Sulfatase-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3][4][5] These active steroids can then be converted into potent estrogens and androgens that stimulate the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[3][6] Inhibition of STS is therefore a promising therapeutic strategy for these diseases.[3][6]
Steroid sulfatase-IN-6 is a potent, irreversible inhibitor of STS.[7] This document provides a detailed protocol for measuring the inhibitory activity of this compound against human steroid sulfatase.
Signaling Pathway of Steroid Biosynthesis and STS Inhibition
The following diagram illustrates the role of STS in the steroid biosynthesis pathway and the point of inhibition by this compound.
Figure 1. Steroid biosynthesis pathway and the inhibitory action of this compound on STS.
Quantitative Data
The inhibitory potency of this compound against human placental steroid sulfatase has been determined as follows.
| Compound | Inhibitor Type | Target Enzyme | K_i (nM) |
| This compound | Irreversible | Human Placental STS | 0.4[7] |
Experimental Protocol: In Vitro STS Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on STS activity using human placental microsomes as the enzyme source and estrone sulfate as the substrate.
Materials:
-
This compound (Compound 10c)[7]
-
Human placental microsomes (source of STS enzyme)
-
Estrone-3-sulfate (E1S), sodium salt (substrate)
-
[6,7-³H]-Estrone sulfate (radiolabeled substrate)
-
Tris-HCl buffer (pH 7.4)
-
Toluene
-
Scintillation cocktail
-
96-well microplates
-
Incubator (37°C)
-
Scintillation counter
-
Bovine Serum Albumin (BSA) for protein quantification (e.g., Bradford assay)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Substrate Solution: Prepare a stock solution of E1S in the assay buffer. A typical final concentration in the assay is 20 µM. For radiolabeling, spike the E1S stock with [³H]-E1S.
-
Enzyme Preparation: Dilute the human placental microsomes in the assay buffer to a final protein concentration that yields a linear reaction rate for at least 60 minutes. This needs to be determined empirically.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations to be tested (e.g., from 0.1 nM to 100 nM). Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v).
-
-
Inhibition Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or DMSO for control wells)
-
Enzyme preparation
-
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to each well. The final reaction volume is typically 100-200 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding an equal volume of toluene to each well. Toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone) from the aqueous phase containing the unreacted polar substrate ([³H]-E1S).
-
Vortex the plate for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
-
Quantification:
-
Carefully transfer a known volume of the upper toluene layer to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of STS activity) by fitting the data to a sigmoidal dose-response curve.
-
For irreversible inhibitors, the inhibition is time-dependent, and a K_i value is a more accurate measure of potency.[7] This often requires more complex kinetic studies (e.g., measuring the rate of inactivation at different inhibitor concentrations).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro STS inhibition assay.
References
- 1. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. Steroid sulfatase deficiency causes cellular senescence and abnormal differentiation by inducing Yippee-like 3 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Steroid Sulfatase-IN-6 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) has emerged as a critical enzyme in the progression of hormone-dependent cancers, including prostate cancer. STS catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS), into their active forms, like dehydroepiandrosterone (DHEA). This conversion is a key step in the intracrine synthesis of androgens, which can fuel the growth of prostate tumors, particularly in the castration-resistant prostate cancer (CRPC) setting.[1][2][3] Inhibition of STS, therefore, represents a promising therapeutic strategy to abrogate this alternative androgen production pathway and overcome resistance to standard anti-androgen therapies.
Steroid sulfatase-IN-6, also identified as Compound 10c in scientific literature, is a potent, irreversible inhibitor of human STS.[1] While its primary characterization has been in the context of breast cancer research, its mechanism of action holds significant therapeutic potential for prostate cancer. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound in prostate cancer research.
Mechanism of Action
This compound is a coumarin-based sulfamate that acts as an irreversible inhibitor of STS.[1] The sulfamate moiety is key to its mechanism, where it is believed to bind to the active site of the STS enzyme and covalently modify a critical formylglycine residue, leading to its inactivation. By inhibiting STS, this compound blocks the conversion of DHEAS to DHEA, thereby reducing the intratumoral pool of precursors for the synthesis of testosterone and dihydrotestosterone (DHT). This disruption of intracrine androgen synthesis is expected to inhibit androgen receptor (AR) signaling and subsequently suppress the proliferation of prostate cancer cells.
Data Presentation
While specific quantitative data for this compound in prostate cancer models is not yet available in published literature, the following table summarizes its known inhibitory activity and provides a comparative context with other relevant STS inhibitors that have been studied in prostate cancer.
| Compound | Target | K_i (nM) | Cell Line (for K_i) | IC_50 (Prostate Cancer Cells) | Reference |
| This compound (Compound 10c) | Human Placenta STS | 0.4 | Human Placenta | Not Reported | [1] |
| Irosustat (STX64) | Human Placenta STS | Not Reported | Not Reported | Not Reported | |
| SI-1 | STS | Not Reported | Not Reported | VCaP (Potent inhibitor) | [2] |
| SI-2 | STS | Not Reported | Not Reported | VCaP (Potent inhibitor) | [2] |
Signaling Pathway
The following diagram illustrates the central role of Steroid Sulfatase (STS) in the intracrine androgen synthesis pathway in prostate cancer and the proposed point of intervention for this compound.
Caption: STS in androgen synthesis and its inhibition.
Experimental Protocols
The following are detailed protocols that can be adapted to evaluate the efficacy of this compound in prostate cancer research. These are based on established methodologies for testing STS inhibitors in this context.
In Vitro STS Activity Assay
This assay determines the direct inhibitory effect of this compound on STS enzyme activity in prostate cancer cells.
Workflow Diagram:
Caption: Workflow for in vitro STS activity assay.
Methodology:
-
Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) in appropriate media.
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate through sonication or freeze-thaw cycles in a suitable buffer.
-
Incubation: In a microcentrifuge tube, combine the cell lysate, [³H]-DHEAS (substrate), and varying concentrations of this compound or vehicle control. Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent like toluene.
-
Chromatography: Separate the product ([³H]-DHEA) from the substrate ([³H]-DHEAS) using thin-layer chromatography (TLC).
-
Quantification: Scrape the corresponding spots for DHEA and DHEAS from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DHEAS converted to DHEA and determine the IC₅₀ value of this compound.
Cell Viability and Proliferation Assay
This assay assesses the effect of this compound on the growth of prostate cancer cells.
Methodology:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Androgen Production Assay
This assay measures the ability of this compound to inhibit the production of androgens in prostate cancer cells.
Methodology:
-
Cell Culture and Treatment: Culture prostate cancer cells in steroid-depleted media and then treat with DHEAS (as a precursor) in the presence of varying concentrations of this compound.
-
Sample Collection: After a defined incubation period (e.g., 48-72 hours), collect the cell culture media and/or cell lysates.
-
Hormone Quantification: Measure the concentrations of DHEA, testosterone, and DHT using specific ELISA kits or by LC-MS/MS.
-
Data Analysis: Compare the levels of androgens in treated versus control cells to determine the inhibitory effect of this compound.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Workflow Diagram:
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP, which expresses STS) into castrated male immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound). Administer the compound daily via a suitable route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and blood. Measure final tumor weight, serum PSA levels, and intratumoral androgen levels.
Conclusion
This compound is a highly potent, irreversible inhibitor of STS. While its efficacy in prostate cancer has not been directly reported, its mechanism of action strongly suggests its potential as a therapeutic agent for this disease. The protocols outlined above provide a robust framework for researchers to investigate the application of this compound in prostate cancer models, from basic enzymatic inhibition to preclinical in vivo efficacy. Such studies are crucial to validate its potential as a novel treatment for prostate cancer, particularly for castration-resistant forms of the disease.
References
- 1. urologytimes.com [urologytimes.com]
- 2. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 3. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Sulfatase-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] Elevated STS activity has been implicated in the progression of hormone-dependent diseases, including breast, prostate, and endometrial cancers, by providing a local supply of growth-stimulatory steroids.[4][5] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[1]
Steroid sulfatase-IN-6 (STS-IN-6) is a potent, irreversible inhibitor of STS. As a coumarin-based sulfamate, it is designed to mimic the endogenous substrate and covalently modify the active site of the enzyme, leading to its inactivation.[6] These application notes provide a comprehensive overview of the experimental design for studying STS-IN-6, including detailed protocols for its characterization and evaluation of its biological effects.
Data Presentation
In Vitro Inhibitory Activity of Steroid Sulfatase Inhibitors
| Compound | Enzyme Source | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | Human Placenta | Irreversible | - | 0.4 | [MedchemExpress Data] |
| Irosustat (Reference) | Placental Microsomes | Irreversible | 8 | - | [7] |
| EMATE (Reference) | MCF-7 Cells | Irreversible | 0.065 | - | [5] |
| KW-2581 (Novel Steroidal) | ZR-75-1 Cells | Irreversible | 13 | - | [8] |
Note: IC50 and Ki values are dependent on experimental conditions. This table provides a comparative overview.
Cellular Effects of Steroid Sulfatase Inhibition
| Cell Line | Treatment | Effect | Reference |
| MCF-7 | STS Inhibitors (STX64, EM1913) | Modest decrease in DNA synthesis (~20%), increase in G0/G1 phase (up to 6.5%) | [9] |
| T47D | STS Inhibitors (STX64, EM1913) | Modest decrease in DNA synthesis (~20%), increase in G0/G1 phase (up to 6.5%) | [9] |
| LNCaP | STS Overexpression + DHEAS | Increased intracellular testosterone levels | [10] |
| C4-2B | STS Overexpression + DHEAS | Increased intracellular testosterone levels | [10] |
| VCaP | Novel STS Inhibitors (SI-1, SI-2) | Suppression of androgen receptor transcriptional activity and cell growth | [11] |
| ZR-75-1 | KW-2581 | Inhibition of E1S-stimulated cell growth (IC50 = 0.18 nM) | [8] |
Signaling Pathways and Experimental Workflows
Steroid Biosynthesis and STS Inhibition
Caption: Steroid biosynthesis pathway and the mechanism of action of this compound.
Experimental Workflow for Characterizing STS-IN-6
Caption: A logical workflow for the comprehensive evaluation of this compound.
Experimental Protocols
Protocol 1: Time-Dependent Inhibition of Purified Steroid Sulfatase
This protocol is designed to determine the kinetic parameters (Ki and kinact) of an irreversible inhibitor like STS-IN-6.
Materials:
-
Purified human placental STS or human liver microsomes
-
STS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (dissolved in DMSO)
-
Substrate: 4-methylumbelliferyl sulfate (4-MUS) or radiolabeled estrone sulfate ([³H]E1S)
-
96-well microplates (black for fluorescent assays)
-
Plate reader (fluorometric or scintillation counter)
Procedure:
-
Pre-incubation:
-
Prepare a series of dilutions of STS-IN-6 in STS Assay Buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme (e.g., 10 µg/mL of microsomes) to each well.
-
Add varying concentrations of STS-IN-6 to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. This step is crucial for irreversible inhibitors to allow for covalent bond formation.
-
-
Reaction Initiation:
-
Following the pre-incubation, initiate the enzymatic reaction by adding the substrate (e.g., 10 µM 4-MUS).
-
-
Measurement:
-
For a fluorescent assay with 4-MUS, measure the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
For a radiometric assay with [³H]E1S, stop the reaction at various time points by adding an organic solvent (e.g., toluene) and measure the radioactivity in the organic phase.
-
-
Data Analysis:
-
Determine the initial velocity (v) for each inhibitor concentration and pre-incubation time.
-
Plot the natural logarithm of the remaining enzyme activity (ln(% activity)) versus the pre-incubation time for each inhibitor concentration. The slope of this line will be the apparent inactivation rate constant (kobs).
-
Plot kobs versus the inhibitor concentration. The y-intercept of this plot gives the rate of inactivation in the absence of the inhibitor (which should be close to zero), and the maximal inactivation rate (kinact) can be determined from the plateau of the curve. The inhibitor concentration at half-maximal inactivation rate is the Ki.
-
Protocol 2: Cellular Steroid Sulfatase Activity Assay
This protocol measures the ability of STS-IN-6 to inhibit STS activity within intact cells.
Materials:
-
Hormone-responsive cancer cell lines (e.g., MCF-7 for estrogen-dependent, LNCaP for androgen-dependent)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
[³H]Estrone sulfate ([³H]E1S)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
-
Inhibitor Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of STS-IN-6 in serum-free medium for a predetermined pre-incubation time (e.g., 24 hours) to allow for cellular uptake and enzyme inhibition.
-
-
STS Activity Measurement:
-
After the pre-incubation, remove the medium containing the inhibitor.
-
Add fresh serum-free medium containing a known concentration of [³H]E1S (e.g., 20 nM).
-
Incubate for a specific period (e.g., 4-6 hours) at 37°C.
-
Stop the reaction by placing the plates on ice and collecting the medium.
-
-
Extraction and Quantification:
-
Extract the unconjugated steroids (including the product [³H]estrone) from the medium using an organic solvent (e.g., toluene).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the amount of [³H]estrone produced using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS activity remaining at each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of STS activity versus the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of STS-IN-6 on the proliferation of hormone-dependent cancer cells.
Materials:
-
Hormone-dependent cancer cell lines (e.g., ZR-75-1, BT-474)[8]
-
Cell culture medium with CS-FBS
-
Estrone sulfate (E1S) as a precursor for estrogen synthesis
-
This compound
-
MTT reagent or BrdU labeling reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well).
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing CS-FBS.
-
Add E1S (e.g., 10 nM) to stimulate proliferation.
-
Treat the cells with a range of concentrations of STS-IN-6. Include a control with E1S alone and a vehicle control.
-
-
Incubation:
-
Incubate the plates for 5-7 days, allowing for cell proliferation.
-
-
Proliferation Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell proliferation versus the concentration of STS-IN-6 to determine the IC50 for growth inhibition.
-
Conclusion
These application notes and protocols provide a framework for the comprehensive investigation of this compound. By following these detailed methodologies, researchers can effectively characterize its inhibitory properties, elucidate its mechanism of action at a cellular level, and evaluate its potential as a therapeutic agent for hormone-dependent cancers. The provided diagrams and data tables serve as a valuable reference for experimental planning and data interpretation.
References
- 1. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel steroid sulfatase inhibitors. I. Synthesis and biological evaluation of biphenyl-4-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphate tricyclic coumarin analogs as steroid sulfatase inhibitors: synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Steroid sulfatase-IN-6 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Steroid Sulfatase-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). It belongs to the class of coumarin-based sulfamates. STS is a key enzyme in the biosynthesis of active steroids, and its inhibition is a therapeutic target in hormone-dependent diseases.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For in vivo studies, a mixture of Tetrahydrofuran (THF) and propylene glycol has been used for similar compounds.
Q3: What is a typical concentration for a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or 20 mM in DMSO. This allows for minimal volumes of the organic solvent to be added to your experimental system, reducing the risk of solvent-induced artifacts.
Q4: How should I store the solid compound and stock solutions?
The solid form of this compound should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
Problem: this compound powder is not fully dissolving in the chosen solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Ensure you are using a suitable organic solvent such as DMSO for initial solubilization. |
| Insufficient Mixing | Vortex the solution for 1-2 minutes to ensure thorough mixing. |
| Low Temperature | Gently warm the solution in a water bath (37°C) for a few minutes to aid dissolution. |
| Precipitation | The compound may have precipitated out of solution. Try the warming and vortexing steps. |
Issue 2: Precipitation in Aqueous Solutions
Problem: The compound precipitates when the stock solution is diluted in aqueous media (e.g., cell culture medium, buffer).
Possible Causes & Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | This is a common issue with hydrophobic compounds. Minimize the final concentration of the organic solvent (e.g., DMSO < 0.5%) in your aqueous solution. |
| High Final Concentration | The final concentration of this compound in the aqueous medium may be above its solubility limit. Perform serial dilutions to determine the maximum soluble concentration. |
| Rapid Dilution | Add the stock solution to the aqueous medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the compound's molecular weight.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the vial for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Dilution of Stock Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on your desired final concentrations, it may be necessary to perform serial dilutions of the stock solution in your cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to your cell culture medium. Ensure the final concentration of DMSO is kept to a minimum (ideally below 0.5%) and is consistent across all experimental and control groups. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Decision tree for troubleshooting solubility problems with this compound.
Technical Support Center: Optimizing Steroid Sulfatase-IN-6 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Steroid sulfatase-IN-6 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in an IC50 determination assay?
A1: For a novel inhibitor like this compound, it is recommended to start with a wide concentration range to capture the full dose-response curve. A common starting point is a 10-point, two-fold or three-fold serial dilution with the highest concentration in the micromolar (µM) range (e.g., 100 µM or 200 µM).[1] If the IC50 is found to be lower than the lowest tested concentration, the experiment should be repeated with a lower concentration range.[1]
Q2: How does the substrate concentration affect the IC50 value for this compound?
A2: The IC50 value is highly dependent on the experimental conditions, particularly the substrate concentration.[2][3] For competitive inhibitors, increasing the substrate concentration will lead to a higher IC50 value, making the inhibitor appear less potent.[2][4] It is crucial to keep the substrate concentration constant across all experiments to ensure comparability of IC50 values.[2] For ATP-dependent enzymes, the IC50 value can be influenced by the concentration of ATP, especially in cases of competitive inhibition.[3]
Q3: What is the difference between IC50 and Ki, and which value should I report?
A3: IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[3][5] Ki, the inhibition constant, is a measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration.[2] While IC50 is a commonly reported measure of potency, Ki values are more suitable for comparing the potency of different inhibitors.[2] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.[2][3][5]
Q4: How can I determine if this compound is a reversible or irreversible inhibitor?
A4: A rapid dilution experiment can be used to assess the reversibility of an inhibitor.[6] In this method, the enzyme is pre-incubated with a high concentration of the inhibitor (e.g., 10x IC50). Subsequently, the enzyme-inhibitor mixture is diluted significantly to reduce the inhibitor concentration. If the enzyme activity is restored to a level similar to the uninhibited control, the inhibitor is likely reversible.[6] If the activity remains low, the inhibitor may be irreversible or a slow, tight-binding inhibitor.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Cell clumping (for cell-based assays)- Plate edge effects | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before plating.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No inhibition observed even at high concentrations of this compound | - Inhibitor is inactive or degraded.- Incorrect assay conditions (pH, temperature).- High substrate concentration outcompeting the inhibitor. | - Verify the integrity and purity of the inhibitor.- Optimize assay buffer and incubation conditions for steroid sulfatase activity.- Test lower substrate concentrations, ideally at or below the Km value.[4] |
| A shallow or incomplete dose-response curve | - The concentration range tested is too narrow.- "Tight binding" inhibition, where the inhibitor concentration is comparable to the enzyme concentration.[7] | - Broaden the range of inhibitor concentrations tested.- If tight binding is suspected, use lower enzyme concentrations and fit the data to a tight-binding inhibition model. The Cheng-Prusoff equation may not be accurate under these conditions.[7] |
| Initial drop in activity at the lowest inhibitor concentrations | - Non-specific inhibition or compound interference with the assay signal. | - Test for compound autofluorescence or absorbance at the assay wavelength.- Consider using a different assay format (e.g., fluorometric vs. colorimetric). |
Experimental Protocols
Protocol for IC50 Determination of this compound using a Colorimetric Assay
This protocol provides a general framework. Specific parameters such as incubation times and substrate concentrations may need to be optimized for your specific experimental setup.
Materials:
-
Purified recombinant human steroid sulfatase (STS)
-
This compound
-
STS substrate (e.g., p-nitrophenyl sulfate (pNPS) or estrone-3-sulfate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. A common approach is to use a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).[1]
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of STS enzyme to each well of the 96-well plate. Then, add the different concentrations of this compound to the respective wells. Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (substrate only). Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the STS substrate to all wells to start the enzymatic reaction.
-
Incubate and Read: Incubate the plate at 37°C for a specific time period during which the reaction rate is linear. The reaction progress can be monitored by measuring the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitrophenol produced from pNPS).
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Normalize the data by setting the absorbance of the "no inhibitor" control to 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified steroid sulfatase signaling pathway.
Caption: Troubleshooting decision tree for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. biokin.com [biokin.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Steroid Sulfatase (STS) Inhibitor Experiments
Welcome to the technical support center for steroid sulfatase (STS) inhibitor research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the common challenges encountered during STS inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the most potent STS inhibitors?
A1: The most potent and widely studied STS inhibitors, such as those based on the aryl sulfamate ester pharmacophore (e.g., Irosustat, EMATE), act as irreversible, active-site-directed inhibitors.[1][2] The current understanding is that the enzyme's active site converts the sulfamate into a reactive species, which then covalently binds to a key amino acid residue (a formylglycine) in the active site, rendering the enzyme permanently inactive.[1] This irreversible action leads to a time- and concentration-dependent inhibition profile.[3]
Q2: Why do my inhibitor's IC50 values differ between a cell-free (e.g., placental microsomes) and a cell-based (e.g., MCF-7 cells) assay?
A2: Discrepancies in IC50 values between different assay systems are common and can be attributed to several factors:
-
Cellular Uptake and Efflux: The inhibitor must cross the cell membrane to reach the STS enzyme, which is located in the endoplasmic reticulum. Poor membrane permeability or active efflux by cellular transporters can result in a lower intracellular concentration of the inhibitor compared to the concentration added to the media, leading to a higher apparent IC50 value.
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
-
Nonspecific Binding: The inhibitor can bind to other cellular components, such as proteins or lipids, reducing the free concentration available to inhibit STS.
-
Substrate Competition: The concentration of endogenous steroid sulfates within the cells can compete with the labeled substrate used in the assay, potentially affecting the measured inhibition.
Q3: My steroidal STS inhibitor is showing estrogenic effects in my cellular proliferation assay. Is this expected?
A3: Yes, this is a well-documented issue, particularly with early-generation steroidal inhibitors. Compounds based on an estrone or estradiol backbone, like estrone-3-O-sulfamate (EMATE), can be highly potent STS inhibitors but also possess significant estrogenic activity.[1][3] This occurs because the steroidal core of the inhibitor can bind to and activate the estrogen receptor (ER). This limitation led to the development of non-steroidal inhibitors (e.g., Irosustat) and second-generation steroidal inhibitors designed to have reduced or no estrogenicity.[4]
Q4: What are the key differences between reversible and irreversible STS inhibitors?
A4: Reversible inhibitors bind non-covalently to the enzyme's active site and can dissociate, allowing the enzyme to regain activity if the inhibitor concentration decreases.[2] Their inhibition is typically rapid and depends on maintaining a sufficient concentration of the inhibitor. Irreversible inhibitors, like the aryl sulfamates, form a stable, covalent bond with the enzyme, leading to permanent inactivation.[2][5] This results in a prolonged duration of action, even after the inhibitor has been cleared from circulation.[4]
Troubleshooting Guides
Guide 1: In Vitro Assay Problems
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicates | 1. Inconsistent pipetting of inhibitor, substrate, or enzyme. 2. Poor solubility of the test inhibitor.[6] 3. Instability of the inhibitor in the assay buffer. 4. Incomplete mixing of reagents. | 1. Use calibrated pipettes and practice consistent technique. Prepare master mixes where possible. 2. Check inhibitor solubility in the assay buffer. Use a co-solvent like DMSO, ensuring the final concentration does not exceed 0.5-1% and is consistent across all wells, including controls. 3. Assess inhibitor stability at the assay temperature and pH over the incubation time. 4. Ensure thorough mixing after adding each reagent. |
| Low or no inhibition observed | 1. Inhibitor is inactive or degraded. 2. Incorrect inhibitor concentration range. 3. Insufficient pre-incubation time for irreversible inhibitors. 4. Assay conditions are suboptimal (e.g., pH, temperature). | 1. Verify the identity and purity of the inhibitor (e.g., via LC-MS, NMR). Use a fresh stock solution. 2. Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., 1 pM to 10 µM). 3. For sulfamate-based inhibitors, include a pre-incubation step (e.g., 15-60 minutes) with the enzyme before adding the substrate to allow for time-dependent inactivation.[3] 4. Ensure the assay is run at the optimal pH (typically 7.4) and temperature (37°C). The use of phosphate buffer is recommended as it inhibits arylsulfatases A and B.[7] |
| Inconsistent results with known inhibitors | 1. Enzyme preparation (e.g., placental microsomes) has low or variable activity. 2. Substrate degradation or incorrect concentration. | 1. Titrate each new batch of enzyme to determine its optimal concentration and confirm its activity with a reference inhibitor. 2. Verify the concentration and purity of the radiolabeled substrate. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Guide 2: In Vivo Experiment Problems
| Problem | Possible Causes | Recommended Solutions |
| Potent in vitro inhibitor shows poor in vivo efficacy | 1. Poor oral bioavailability.[3] 2. Rapid metabolism and clearance. 3. Unfavorable tissue distribution (low concentration at the tumor site). 4. Compensatory upregulation of STS or other steroidogenic pathways.[4] | 1. Perform pharmacokinetic (PK) studies to determine bioavailability. Consider alternative routes of administration (e.g., subcutaneous injection).[7] 2. Conduct metabolic stability assays (in vitro with liver microsomes) and PK studies to determine the inhibitor's half-life. 3. Perform tissue distribution studies to measure inhibitor levels in target tissues (e.g., tumor, liver) and plasma. 4. Analyze tissue samples from treated animals for changes in STS mRNA and protein expression. Consider co-treatment with inhibitors of other pathways (e.g., aromatase inhibitors).[8] |
| Toxicity or off-target effects observed | 1. The inhibitor has unintended pharmacological activity (e.g., estrogenicity).[1] 2. Inhibition of other sulfatases or enzymes. 3. General cellular toxicity. | 1. Screen the inhibitor for activity at relevant off-targets, such as the estrogen and androgen receptors. Use a non-estrogenic inhibitor like Irosustat as a control.[4] 2. Test the inhibitor's activity against other human sulfatases (e.g., Arylsulfatase A and B). 3. Perform general toxicity screens and monitor animal health closely (e.g., body weight, behavior). |
Quantitative Data Summary
The inhibitory potency of several common STS inhibitors is summarized below. Note that IC50 values can vary based on the specific experimental conditions.
| Inhibitor | Type | IC50 (Placental Microsomes) | IC50 (MCF-7 Cells) | Key Characteristics |
| Irosustat (STX64) | Non-steroidal, Irreversible | ~8 nM[4] | Varies | First-in-class clinical candidate; orally bioavailable and non-estrogenic.[1][3] |
| EMATE | Steroidal, Irreversible | ~18 nM[4] | ~65 pM[3] | Highly potent but exhibits significant estrogenic side effects.[1] |
| E2MATE | Steroidal, Irreversible | N/A | Varies | Estradiol-based; evaluated clinically as an estradiol prodrug.[1] |
| STX213 | Steroidal, Irreversible | ~1 nM[4] | N/A | Second-generation inhibitor designed to be non-estrogenic with a long duration of action.[4] |
| 4-Nitro-EMATE | Steroidal, Irreversible | ~0.8 nM[3] | ~0.01 nM[3] | A highly potent derivative of EMATE.[3] |
Key Experimental Protocols
Protocol 1: In Vitro STS Activity Assay using Placental Microsomes
This protocol measures the ability of a compound to inhibit the conversion of a radiolabeled steroid sulfate to its unconjugated form by a cell-free enzyme preparation.
Materials:
-
Human placental microsomes (source of STS enzyme)
-
[6,7-³H]Estrone-3-sulfate ([³H]E1S) as substrate
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test inhibitor and reference inhibitor (e.g., Irosustat)
-
Toluene
-
Scintillation fluid and vials
-
Microcentrifuge tubes, incubator/water bath (37°C)
Methodology:
-
Preparation: Thaw placental microsomes on ice. Dilute the [³H]E1S substrate in phosphate buffer to the desired final concentration (typically at or below its Km). Prepare serial dilutions of the test inhibitor in the appropriate vehicle (e.g., DMSO).
-
Pre-incubation (for irreversible inhibitors): In a microcentrifuge tube, add 50 µL of phosphate buffer, 10 µL of the inhibitor solution (or vehicle for control), and 20 µL of the diluted microsomal preparation. Vortex gently and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 20 µL of the diluted [³H]E1S substrate solution. The final volume is 100 µL.
-
Incubation: Vortex gently and incubate for 20 minutes at 37°C. The incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination and Extraction: Stop the reaction by adding 500 µL of toluene. Vortex vigorously for 30 seconds to extract the unconjugated, hydrophobic [³H]Estrone product into the organic phase, while the unreacted [³H]E1S remains in the aqueous phase.
-
Phase Separation: Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Quantification: Carefully transfer a 400 µL aliquot of the upper toluene layer into a scintillation vial. Add 4 mL of scintillation fluid, mix well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based STS Activity Assay using MCF-7 Cells
This protocol assesses inhibitor potency in a whole-cell context, accounting for cell permeability and metabolism.
Materials:
-
MCF-7 breast cancer cells (or other STS-expressing cell line)
-
Appropriate cell culture medium and supplements
-
[³H]E1S substrate
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Toluene and scintillation fluid
Methodology:
-
Cell Culture: Seed MCF-7 cells in 24-well plates and grow until they reach ~80% confluency.
-
Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to reduce background estrogen levels.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor (or vehicle control) in fresh hormone-deprived medium for a set period (e.g., 4 to 24 hours).
-
Substrate Addition: Add [³H]E1S to each well at a final concentration near its Km and incubate for 2-4 hours at 37°C.
-
Extraction: Aspirate the medium. Wash the cell monolayer twice with ice-cold PBS. Add 500 µL of toluene to each well and incubate for 30 minutes at room temperature with gentle shaking to extract the [³H]Estrone.
-
Quantification: Transfer a 400 µL aliquot of the toluene from each well to a scintillation vial and count the radioactivity as described in Protocol 1.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in a parallel set of wells if desired. Calculate the IC50 value as described previously.
Visualizations
Signaling and Experimental Workflows
Caption: The steroid sulfatase (STS) signaling pathway.
Caption: Experimental workflow for an in vitro STS inhibition assay.
Caption: Troubleshooting logic for low cellular potency.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Sulfatase Inhibition by Aryl Sulfamates: Clinical Progress, Mechanism and Future Prospects. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
improving the stability of Steroid sulfatase-IN-6 in solution
This technical support center provides guidance on the handling, storage, and stability of Steroid sulfatase-IN-6 (Compound 10c), a potent, irreversible inhibitor of steroid sulfatase (STS).[1] This guide is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, irreversible inhibitor of the enzyme steroid sulfatase (STS), with a Ki value of 0.4 nM for human placenta STS.[1] It belongs to the class of tricyclic coumarin-based sulfamates.[1] Its mechanism of action involves the sulfamate moiety, which is believed to irreversibly bind to the active site of the STS enzyme, thereby inactivating it.[2][3][4]
Q2: What are the best practices for preparing stock solutions of this compound?
A2: To ensure the stability and accurate concentration of your stock solution, it is recommended to use anhydrous dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving many organic compounds that are not readily soluble in water.[5] It is crucial to use a fresh, high-purity grade of DMSO to avoid introducing water, which can promote hydrolysis of the sulfamate group and lead to degradation of the compound.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, it is advisable to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed vials.[6] This practice minimizes the number of freeze-thaw cycles, which can accelerate compound degradation. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so it is important to ensure the vials are well-sealed to maintain the anhydrous nature of the solvent.[5][7] For short-term storage, solutions can be kept at 4°C, protected from light.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[8] To mitigate this, it is recommended to perform serial dilutions in DMSO first to lower the concentration of the inhibitor before adding it to your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically ≤0.1%) to avoid solvent effects on the biological system. If precipitation persists, gentle warming (not exceeding 50°C) or sonication may help to redissolve the compound.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of the inhibitor in solution, likely due to hydrolysis of the sulfamate moiety. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to minimize freeze-thaw cycles.[6] - Store stock solutions at -20°C or -80°C.[6] - For working solutions in aqueous buffers, prepare them fresh before each experiment. |
| Precipitation in DMSO stock solution | The concentration of the inhibitor exceeds its solubility in DMSO, or the DMSO has absorbed water. | - Use a fresh, anhydrous grade of DMSO.[9] - Ensure the inhibitor is fully dissolved before storage; sonication may be helpful.[6] - Store in tightly sealed containers to prevent moisture absorption.[7][10] |
| Precipitation upon dilution in aqueous buffer | The inhibitor has low aqueous solubility. | - Perform intermediate dilutions in DMSO before adding to the aqueous buffer. - Ensure the final DMSO concentration is as low as possible while maintaining solubility. - Consider the use of a co-solvent or surfactant in your buffer system, if compatible with your assay.[11][12] |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to degradation or incomplete dissolution. | - Confirm the concentration of your stock solution using a spectrophotometric method if a calibration curve is available. - Perform a stability study to understand the degradation kinetics of the inhibitor in your specific experimental conditions. - Ensure the inhibitor is fully dissolved when preparing solutions. |
Stability and Solubility Data (Illustrative)
The following tables provide illustrative data on the solubility and stability of this compound. This data is based on the general properties of coumarin-based sulfamates and should be confirmed by experimental testing.
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in Solution (Illustrative)
| Condition | Solvent | Half-life (t1/2) |
| -20°C | DMSO | > 6 months |
| 4°C | DMSO | ~1-2 months |
| Room Temperature | DMSO | ~1-2 weeks |
| 37°C | Aqueous Buffer (pH 7.4) | ~24-48 hours |
| 37°C | Aqueous Buffer (pH 5.0) | ~2-4 days |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in solution under various stress conditions.[13][14][15]
1. Materials and Reagents:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Phosphate buffer (for pH-dependent stability)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Working Solutions (100 µM): Prepare fresh working solutions by diluting the stock solution in the desired test buffers (e.g., PBS at pH 5.0, 7.4, and 9.0) to a final concentration of 100 µM.
3. Stability Study Conditions:
-
Incubate the working solutions under the following conditions:
-
Temperature: 4°C, room temperature (25°C), and 37°C.
-
pH: Test at pH 5.0, 7.4, and 9.0.
-
Light Exposure: Protect one set of samples from light while exposing another set to a controlled light source (photostability).
-
4. HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Analysis Time Points: Analyze samples at t=0, 2, 4, 8, 24, and 48 hours.
5. Data Analysis:
-
Monitor the decrease in the peak area of the parent compound (this compound) over time.
-
Identify and quantify any degradation products that appear as new peaks in the chromatogram.
-
Calculate the percentage of the remaining parent compound at each time point relative to t=0.
-
Determine the half-life (t1/2) of the compound under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. mdpi.com [mdpi.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
minimizing off-target effects of Steroid sulfatase-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and navigate experimental challenges with Steroid Sulfatase-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as Compound 10c, is a potent, irreversible inhibitor of Steroid Sulfatase (STS).[1] STS is a crucial enzyme in the steroid biosynthesis pathway, responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively. By irreversibly binding to the active site of STS, this compound blocks this conversion, thereby reducing the levels of active estrogens and androgens in tissues where STS is expressed.[2]
Q2: What is the potency of this compound?
This compound is a highly potent inhibitor with a reported Ki value of 0.4 nM for human placental STS.[1]
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a specific STS inhibitor, like most small molecules, it may exhibit off-target activities, especially at higher concentrations. Potential off-target interactions could include other sulfatases or enzymes with structurally similar active sites. A comprehensive selectivity profile is essential for interpreting experimental results accurately.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves maximal inhibition of STS activity in your experimental system.
-
Perform Control Experiments: Include appropriate controls, such as a vehicle-only control and if possible, a structurally related but inactive compound.
-
Validate Findings with a Second STS Inhibitor: To confirm that the observed phenotype is due to STS inhibition, use a structurally different STS inhibitor as a validation tool.
-
Conduct Rescue Experiments: If possible, "rescue" the phenotype by adding the downstream products of the STS enzyme (e.g., estrone or DHEA) to your system.
-
Profile Off-Target Effects: If your experimental system is sensitive to off-target effects, consider profiling this compound against a panel of related enzymes (e.g., other sulfatases).
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of STS Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the dilution calculations and ensure the final concentration in your assay is appropriate. Perform a dose-response curve to determine the optimal concentration. |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Assay Conditions Not Optimal | Verify the pH, temperature, and incubation time of your STS activity assay. Ensure the substrate concentration is appropriate. |
| Inactive Enzyme | Confirm the activity of your purified STS or the expression and activity of STS in your cellular model. |
Problem 2: Observed Phenotype is Suspected to be an Off-Target Effect
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration is too High | Lower the concentration of this compound to the minimal effective dose determined from your dose-response studies. |
| The Phenotype is Unrelated to STS Inhibition | Use a structurally unrelated STS inhibitor to see if it recapitulates the same phenotype. Perform a rescue experiment by adding back the products of the STS enzyme (e.g., estrone, DHEA). |
| The Inhibitor Interacts with Other Cellular Targets | If available, consult selectivity panel data for this compound. Consider using orthogonal approaches, such as siRNA/shRNA knockdown of STS, to validate your findings. |
Quantitative Data
Table 1: Potency of this compound
| Inhibitor | Target | Ki (nM) |
| This compound (Compound 10c) | Human Placental STS | 0.4[1] |
Experimental Protocols
Protocol 1: In Vitro Steroid Sulfatase Activity Assay (Radiometric)
This protocol is adapted from standard methods for measuring STS activity.[3][4]
Materials:
-
Purified human placental STS or cell lysates containing STS
-
[3H]-Estrone sulfate (E1S) or [3H]-Dehydroepiandrosterone sulfate (DHEAS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound
-
Toluene-based scintillation fluid
-
Glass vials
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a microcentrifuge tube, add 10 µL of the diluted inhibitor or vehicle control.
-
Add 80 µL of Assay Buffer containing the STS enzyme (the amount of enzyme should be determined empirically to ensure linear reaction kinetics).
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of [3H]-E1S or [3H]-DHEAS (final concentration typically 10-20 µM, with a specific activity of ~50,000 dpm per assay).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of toluene-based scintillation fluid.
-
Vortex vigorously for 30 seconds to extract the unconjugated steroid product into the organic phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer a known volume of the upper organic phase to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
References
troubleshooting inconsistent results with Steroid sulfatase-IN-6
Welcome to the technical support center for Steroid sulfatase-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues encountered when working with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific questions and potential problems you might encounter during your experiments with this compound.
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors related to the inhibitor, the assay conditions, or the cell culture system. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inhibitor Solubility and Stability:
-
Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility. If not fully dissolved, the effective concentration in your assay will be lower and more variable. The compound's stability in your specific assay medium and storage conditions can also affect its potency over time.
-
Troubleshooting:
-
Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in aqueous assay buffer or cell culture medium.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use volumes.
-
Visually inspect your final dilutions for any signs of precipitation.
-
As a control, you can test the solubility of the inhibitor in your final assay buffer at the highest concentration used.
-
-
-
Assay Conditions:
-
Problem: Variations in incubation time, temperature, pH, or substrate concentration can significantly impact enzyme kinetics and inhibitor potency.
-
Troubleshooting:
-
Strictly standardize all assay parameters. Use a consistent source and batch of reagents.
-
Ensure the pH of your assay buffer is stable throughout the experiment, as enzyme activity can be pH-dependent.[1] Phosphate buffer is often preferred for STS assays as it inhibits other arylsulfatases.[1]
-
If you are observing lower than expected potency, consider that the inhibitor might be competitive with the substrate. High substrate concentrations can overcome the effect of a competitive inhibitor.[2]
-
-
-
Cell-Based Assay Variables:
-
Problem: Cell passage number, cell density, and overall cell health can influence experimental outcomes.[3] Cells at high passage numbers may have altered gene expression or signaling pathways.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range for all experiments.
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.[3]
-
The expression of steroid sulfatase can be influenced by cytokines and growth factors, which may be present in serum.[1] Consider the impact of serum components in your cell culture medium.
-
-
Q2: I am observing lower than expected potency for this compound in my cell-based assay compared to the reported Ki value.
This is a common observation when transitioning from a biochemical assay to a cell-based model. Several factors can contribute to this discrepancy:
-
Cellular Permeability: The inhibitor must cross the cell membrane to reach the steroid sulfatase enzyme, which is located in the endoplasmic reticulum.[4] Poor cell permeability will result in a lower intracellular concentration of the inhibitor.
-
Efflux Pumps: Cells can actively transport small molecules out of the cytoplasm via efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration of the inhibitor.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that may indirectly influence the readout of your assay, potentially masking the specific inhibition of steroid sulfatase.[1]
-
Metabolism of the Inhibitor: Cells may metabolize this compound into a less active form.
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 value in your specific cell line and assay conditions. This will provide a more relevant measure of potency than the biochemical Ki value.
-
Consider using a cell line with known high expression of steroid sulfatase for initial characterization of the inhibitor.
-
If poor permeability is suspected, you could explore the use of permeabilizing agents in preliminary experiments to confirm that the inhibitor is active on the intracellular target. However, be aware that this can introduce other artifacts.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source |
| Target | Steroid sulfatase (STS) | MedchemExpress |
| Inhibition Type | Irreversible | MedchemExpress |
| Ki Value | 0.4 nM (for human placenta STS) | MedchemExpress |
| Alternate Name | Compound 10c | MedchemExpress |
Key Experimental Protocols
Steroid Sulfatase (STS) Activity Assay (Biochemical)
This protocol is a general guideline for measuring STS activity using a colorimetric or radiometric approach.
Materials:
-
Purified STS enzyme or microsomal preparation
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)[1]
-
Substrate:
-
Radiolabeled: [³H]Estrone-3-sulfate (E1S) or [³H]Dehydroepiandrosterone sulfate (DHEAS)[1]
-
Colorimetric: p-Nitrophenyl sulfate (pNPS) can be used for a more general sulfatase activity measurement.
-
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter (for radiometric assay) or microplate reader (for colorimetric assay)
-
Stop solution (e.g., for radiometric assay, an organic solvent to extract the product)
Procedure:
-
Prepare Reagents: Dilute the STS enzyme, substrate, and this compound to their final working concentrations in the assay buffer.
-
Inhibitor Pre-incubation: In a microplate or microcentrifuge tubes, add the diluted STS enzyme. Add varying concentrations of this compound or vehicle control (DMSO). Pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well/tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction for a specific time at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection:
-
Radiometric Assay: Extract the unconjugated steroid product and quantify using a scintillation counter.
-
Colorimetric Assay: Measure the absorbance of the product at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based STS Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound in a cellular context.
Materials:
-
A suitable cell line expressing STS (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Substrate: Typically a sulfated steroid that the cells can take up, such as estrone sulfate (E1S).
-
Method for quantifying the product (e.g., ELISA for estradiol if E1S is the substrate and the cells express 17β-HSD, or LC-MS for direct measurement of estrone).
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) in fresh cell culture medium. Incubate for a period sufficient for the inhibitor to enter the cells and inhibit the enzyme (e.g., 24 hours).
-
Substrate Addition: Add the sulfated steroid substrate (e.g., E1S) to the cell culture medium.
-
Incubation: Incubate for a further period to allow the cells to process the substrate (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
Product Quantification: Measure the concentration of the resulting unconjugated steroid in the collected samples using a suitable method.
-
Data Analysis: Determine the effect of this compound on the production of the unconjugated steroid and calculate the IC50 value.
Visualizations
Signaling Pathway of Steroid Sulfatase
Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.
Experimental Workflow for a Cell-Based STS Inhibition Assay
References
Technical Support Center: Addressing Cytotoxicity of Steroid Sulfatase-IN-6 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of Steroid sulfatase-IN-6 during in vitro experiments.
Disclaimer: this compound is a potent, irreversible inhibitor of steroid sulfatase (STS)[1]. Specific cytotoxicity data for this compound in various cell lines is not extensively available in the public domain. The information provided herein is based on the general characteristics of coumarin-based sulfamate STS inhibitors and established protocols for in vitro cytotoxicity testing. Researchers should always perform initial dose-response experiments to determine the cytotoxic profile of this compound in their specific cell line of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 10c) is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS) with a reported Ki value of 0.4 nM for human placenta STS[1]. STS is responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively. By inhibiting STS, this compound blocks the production of these active steroids, which can be crucial for the proliferation of hormone-dependent cancer cells.
Q2: Is this compound expected to be cytotoxic to all cell lines?
A2: Not necessarily. The cytotoxicity of STS inhibitors can be cell-line dependent. Hormone-dependent cancer cell lines, such as certain breast cancer (e.g., MCF-7, T47D) and prostate cancer cell lines, which rely on the hormones produced via the STS pathway for their growth, are more likely to be sensitive to the anti-proliferative effects of this compound. However, off-target effects or inherent compound toxicity could lead to cytotoxicity in other cell lines as well. Some related coumarin-based STS inhibitors have shown anti-proliferative activity in the micromolar range in cell lines such as MCF-7 and T47D[2].
Q3: What are the common causes of unexpected cytotoxicity in my experiments with this compound?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Compound Concentration: The concentration of this compound may be too high for the specific cell line being used.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides STS, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to perturbations in steroid metabolism or to the chemical structure of the inhibitor.
-
Experimental Error: Issues such as incorrect seeding density, contamination, or improper handling of reagents can lead to apparent cytotoxicity.
Q4: How can I differentiate between targeted anti-proliferative effects and non-specific cytotoxicity?
A4: To distinguish between on-target anti-proliferative effects and general cytotoxicity, you can:
-
Use Control Cell Lines: Test the inhibitor on cell lines that are not dependent on the STS pathway for growth.
-
Rescue Experiments: For hormone-dependent cell lines, attempt to rescue the cells by adding back the downstream products of the STS enzyme (e.g., estrone or DHEA) to the culture medium.
-
Apoptosis vs. Necrosis Assays: Utilize assays that can differentiate between programmed cell death (apoptosis), which is often associated with targeted therapies, and cellular damage leading to necrosis, which can indicate non-specific toxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve starting from a very low concentration (e.g., picomolar range) and extending to a high concentration (e.g., high micromolar range) to determine the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess the effect of the solvent alone. |
| Cell Line Sensitivity | Research the specific characteristics of your cell line. Some cell lines may have lower expression of STS or be more sensitive to the chemical scaffold of the inhibitor. Consider using a different cell line to confirm your results. |
| Off-Target Effects | Review the literature for known off-target effects of coumarin-based sulfamate inhibitors. If possible, test other STS inhibitors with different chemical structures to see if they produce a similar effect. |
Problem 2: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution. |
| Edge Effects | "Edge effects" in multi-well plates can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or culture medium. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation
Table 1: Example Data Table for Cytotoxicity of Coumarin-Based STS Inhibitors in Breast Cancer Cell Lines.
Note: This table contains example data from related compounds and is for illustrative purposes only. Actual values for this compound may differ.
| Compound | Cell Line | Assay Type | GI50 (µM) | Reference |
| Compound 23 | MCF-7 | Proliferation | 15.9 | [2] |
| Compound 23 | T47D | Proliferation | 8.7 | [2] |
| Compound 23 | SkBr3 | Proliferation | 18.8 | [2] |
| Compound 23 | MDA-MB-231 | Proliferation | 8.1 | [2] |
| Steroid sulfatase-IN-5 | T-47D | Proliferation | 35.7 | [3] |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of steroid sulfatase (STS) and its inhibition.
References
Technical Support Center: Overcoming Resistance to Steroid Sulfatase (STS) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving steroid sulfatase (STS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to endocrine therapies that STS inhibitors can help overcome?
A1: The primary mechanism involves the upregulation of steroid sulfatase (STS). In hormone-dependent cancers like breast and prostate cancer, therapies such as aromatase inhibitors or anti-androgens aim to block the production or action of estrogens and androgens, respectively. However, cancer cells can adapt by increasing the expression and activity of STS.[1] This enzyme converts circulating inactive steroid sulfates, like dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into active androgens (dehydroepiandrosterone, DHEA) and estrogens (estrone, E1).[2][3] This local production of hormones can fuel cancer cell growth and confer resistance to frontline endocrine therapies.[2][4][5] STS inhibitors block this pathway, thereby cutting off this alternative source of fuel for the cancer cells.
Q2: What are the known mechanisms of acquired resistance to STS inhibitors themselves?
A2: While upregulation of STS is a mechanism of resistance to other endocrine therapies, resistance to STS inhibitors themselves is an area of ongoing research. Potential mechanisms include:
-
Mutations in the STS Gene: Point mutations or deletions in the STS gene could potentially alter the enzyme's structure, preventing the inhibitor from binding effectively. Several mutations in the STS gene have been identified in patients with X-linked ichthyosis, a condition caused by STS deficiency, demonstrating that genetic alterations can lead to a non-functional or altered enzyme.[6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which are membrane proteins that pump drugs out of cells, is a common mechanism of multidrug resistance in cancer.[9][10][11] It is plausible that cancer cells could develop resistance to STS inhibitors by upregulating specific ABC transporters that recognize and efflux the inhibitor.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that promote growth and survival, thereby bypassing the blocked pathway. In the context of STS inhibition, this could involve the upregulation of growth factor receptor signaling (e.g., EGFR, HER2) or activation of downstream pathways like PI3K/AKT/mTOR that can promote cell proliferation independently of steroid hormone signaling.[12]
Q3: What are the strategies to overcome resistance to STS inhibitors?
A3: The primary strategy to overcome or prevent resistance involving STS is the use of combination therapies.
-
Combination with Anti-Androgens: In prostate cancer, combining STS inhibitors with anti-androgens like enzalutamide has shown synergistic effects in preclinical models, leading to enhanced suppression of tumor growth.[4][13]
-
Combination with Aromatase Inhibitors: In breast cancer, combining STS inhibitors with aromatase inhibitors can provide a more complete blockade of estrogen synthesis.[14][15] Clinical trials have explored this combination.[16]
-
Dual Aromatase-Sulfatase Inhibitors (DASIs): Single molecules that inhibit both aromatase and STS have been developed and show potent activity in preclinical studies.[3][14]
-
Targeting Efflux Pumps: If resistance is mediated by ABC transporters, co-administration of an ABC transporter inhibitor could restore sensitivity to the STS inhibitor.[1][17]
Troubleshooting Guides
Guide 1: STS Enzyme Activity Assays
Issue: Low or no detectable STS activity in cell lysates.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage of cell lysates at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh lysates for each experiment if possible. |
| Sub-optimal Assay Conditions | Optimize the pH of the assay buffer (typically around 7.4). Titrate the concentration of the substrate (e.g., DHEAS) and cell lysate protein to ensure you are within the linear range of the assay. |
| Inhibitory Components in Lysate | If using whole-cell lysates, consider preparing microsomal fractions, as STS is a membrane-bound enzyme, and this will enrich for the enzyme and remove potentially interfering cytosolic components. |
| Low STS Expression in Cell Line | Confirm STS expression in your cell line at the mRNA and protein level using qRT-PCR and Western blotting, respectively. If expression is low, consider using a cell line known to have high STS expression (e.g., JEG-3, MCF-7). |
Issue: High background signal in the no-enzyme control.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Ensure the purity and stability of the radiolabeled or fluorogenic substrate. Store it as recommended by the manufacturer. |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques to prepare all assay components. |
| Non-enzymatic Substrate Conversion | Run a control with heat-inactivated lysate to confirm that the observed activity is enzymatic. |
Guide 2: Cell-Based Assays with STS Inhibitors
Issue: High variability in cell viability or proliferation assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inhibitor Instability or Precipitation | Prepare fresh dilutions of the STS inhibitor from a concentrated stock for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Cell Clumping | Clumping can lead to uneven exposure to the inhibitor and affect cell growth. Ensure a single-cell suspension during passaging and seeding.[15][18] |
Issue: Lack of expected inhibitory effect of the STS inhibitor.
| Possible Cause | Troubleshooting Step |
| Cell Line is Not Dependent on the STS Pathway | Confirm that your cell line expresses STS and that its growth is dependent on the conversion of sulfated steroids. This can be tested by supplementing the media with DHEAS or E1S and observing if it rescues cells from the inhibitor's effect. |
| Development of Resistance | If the cells were previously sensitive, they may have developed resistance. Perform a dose-response curve to determine if the IC50 has shifted. Analyze STS expression levels and consider investigating other resistance mechanisms. |
| Incorrect Inhibitor Concentration | Verify the concentration of your inhibitor stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration. |
| Insufficient Incubation Time | The effect of the inhibitor on cell viability may not be apparent after a short incubation. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of STS Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Irosustat (STX64) | JEG-3 | STS Inhibition | 0.015 - 0.025 | [19] |
| STX213 | Placental Microsomes | STS Inhibition | 1 | [3] |
| DASI-14 | JEG-3 | Aromatase Inhibition | 0.015 | [14] |
| DASI-14 | JEG-3 | STS Inhibition | 0.830 | [14] |
| DASI-15 | JEG-3 | Aromatase Inhibition | 0.018 | [14] |
| DASI-15 | JEG-3 | STS Inhibition | 0.130 | [14] |
Table 2: Clinical Efficacy of Irosustat in Combination with an Aromatase Inhibitor in ER+ Breast Cancer
| Parameter | Value | 95% Confidence Interval | Reference |
| Clinical Benefit Rate (ITT) | 18.5% | 6.3% - 38.1% | [16] |
| Clinical Benefit Rate (PP) | 21.7% | 7.4% - 43.7% | [16] |
| Median Progression-Free Survival | 2.7 months | 2.5 - 4.6 months | [16] |
(ITT: Intent-to-Treat; PP: Per-Protocol)
Experimental Protocols
Protocol 1: Steroid Sulfatase (STS) Activity Assay in Cell Lysates
This protocol is adapted from a colorimetric assay kit for sulfatase activity.[20]
Materials:
-
Cells of interest
-
Ice-cold PBS with protease inhibitors
-
Sulfatase Assay Buffer
-
Sulfatase Substrate (e.g., 4-Nitrocatechol Sulfate)
-
Stop/Developing Solution
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 515 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 2 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold PBS with protease inhibitors.
-
Homogenize the cells by pipetting up and down several times.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare a standard curve using a known concentration of the product (e.g., 4-Nitrocatechol).
-
In a 96-well plate, add your cell lysate (e.g., 10-50 µg of protein) to the sample wells. Include a "no enzyme" control with assay buffer instead of lysate.
-
Prepare a Reaction Mix containing Sulfatase Assay Buffer and Sulfatase Substrate according to the manufacturer's instructions.
-
Add the Reaction Mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add Stop/Developing Solution to each well to stop the reaction and develop the color.
-
-
Data Analysis:
-
Measure the absorbance at 515 nm.
-
Subtract the absorbance of the "no enzyme" control from the sample readings.
-
Calculate the STS activity based on the standard curve and normalize it to the protein concentration and incubation time.
-
Protocol 2: Western Blot for STS Protein Expression
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against STS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) from each cell lysate into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STS antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
Caption: STS-mediated androgen synthesis pathway in prostate cancer.
References
- 1. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomembrane.com [genomembrane.com]
- 5. Identification of point mutations in the steroid sulfatase gene of three patients with X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance [mdpi.com]
- 10. Tight binding inhibitors of scytalone dehydratase: effects of site-directed mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative proteomic analysis of proteins released by neoplastic prostate epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Loss of Estrogen Receptor Signaling Triggers Epigenetic Silencing of Downstream Targets in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 13. urologytimes.com [urologytimes.com]
- 14. Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination therapy with aromatase inhibitors: the next era of breast cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. In Vitro Effects of Combining Genistein with Aromatase Inhibitors: Concerns Regarding Its Consumption during Breast Cancer Treatment [mdpi.com]
- 19. Applications of Prostate Cancer Proteomics: A Review — Journal of Young Investigators [jyi.org]
- 20. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to Steroid Sulfatase Inhibitors: Irosustat (STX64) and an Overview of the Field
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and experimental data for the well-characterized steroid sulfatase (STS) inhibitor, Irosustat (STX64). Extensive literature searches did not yield any specific public data for a compound designated "Steroid sulfatase-IN-6." Therefore, this guide will focus on the comprehensive data available for Irosustat, with comparative context provided by the broader landscape of STS inhibitors.
Mechanism of Action and Signaling Pathway
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens (like estradiol) and androgens, which can drive the proliferation of hormone-dependent cancers.
Irosustat (STX64) is an irreversible, non-steroidal inhibitor of STS.[1] It acts as an active site-directed inhibitor, where it is thought that the sulfamoyl group is transferred to the active site formylglycine residue of the enzyme, leading to its inactivation.[2] By blocking STS, Irosustat prevents the formation of estrone and DHEA from their sulfated precursors, thereby reducing the intratumoral levels of estrogens and androgens that stimulate cancer cell growth.[1][3]
Comparative Efficacy Data
The following tables summarize the available quantitative data for Irosustat (STX64). A placeholder for this compound is included to highlight the absence of publicly available information for comparison.
Table 1: In Vitro Efficacy of Steroid Sulfatase Inhibitors
| Compound | Assay Type | Cell Line / Preparation | IC50 Value | Reference |
| Irosustat (STX64) | STS Inhibition | Placental Microsomes | 8 nM | [4] |
| STS Inhibition | JEG-3 Cells | 0.015 - 0.025 nM (for analogues) | [2] | |
| This compound | N/A | N/A | No data available | N/A |
Table 2: In Vivo Efficacy of Steroid Sulfatase Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Irosustat (STX64) | Ovariectomized rats with NMU-induced mammary tumors | 10 mg/kg, p.o. | 97.9% inhibition of liver STS activity | [4] |
| Postmenopausal women with breast cancer | 5 mg/day | 98-99% inhibition of STS activity in tumor tissue | [1] | |
| This compound | N/A | N/A | No data available | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
In Vitro Steroid Sulfatase Inhibition Assay (Placental Microsomes)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of STS by 50% in a cell-free system.
Protocol Steps:
-
Preparation of Placental Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in STS.
-
Incubation with Inhibitor: The placental microsomes are pre-incubated with a range of concentrations of the test inhibitor (e.g., Irosustat) for a defined period.
-
Enzymatic Reaction: The reaction is initiated by adding a known concentration of a radiolabeled substrate, typically [³H]estrone sulfate. The mixture is incubated at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped, and the product ([³H]estrone) is separated from the unreacted substrate by solvent extraction.
-
Quantification: The radioactivity of the extracted product is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of STS inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
In Vivo Assessment of STS Inhibition in Rodent Models
This type of study evaluates the ability of an STS inhibitor to block enzyme activity within a living organism.
Protocol Steps:
-
Animal Model: Ovariectomized female rats are often used to eliminate endogenous estrogen production, making the effects of STS inhibition on hormone levels more pronounced.
-
Inhibitor Administration: The STS inhibitor is administered to the animals, typically orally, at one or more dose levels. A control group receives the vehicle.
-
Tissue Collection: At predetermined time points after dosing, animals are euthanized, and target tissues, such as the liver (a site of high STS activity) and uterus (a hormone-responsive tissue), are collected.
-
Ex Vivo STS Assay: The collected tissues are homogenized, and the STS activity in the homogenates is measured using an assay similar to the in vitro protocol described above.
-
Data Analysis: The STS activity in the tissues from the inhibitor-treated animals is compared to that in the tissues from the vehicle-treated control group to determine the percentage of inhibition.[4]
Conclusion
Irosustat (STX64) is a potent, irreversible inhibitor of steroid sulfatase with well-documented in vitro and in vivo efficacy. It effectively blocks the conversion of inactive steroid sulfates to active estrogens and androgens, a key pathway for the growth of hormone-dependent cancers. While a direct comparison with "this compound" is not possible due to the lack of available data for the latter, the information presented for Irosustat provides a robust benchmark for the evaluation of other current and future STS inhibitors. The development of novel STS inhibitors continues to be an active area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties.[5][6]
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of steroid sulphatase inhibitors - examples of the novel and most promising compounds from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Guide to Steroid Sulfatase (STS) Inhibitors
An Objective Comparison of Steroid Sulfatase Inhibitors for Researchers and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These active steroids can subsequently be converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast, prostate, and endometrial cancers.[1][2][3][4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[2][5][6]
This guide provides a comparative overview of key steroid sulfatase inhibitors. While specific experimental data for a compound designated "Steroid sulfatase-IN-6" is not publicly available in peer-reviewed literature, this document serves as a framework for its evaluation against well-characterized inhibitors. The guide presents quantitative data on the performance of established STS inhibitors, details common experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Comparative Performance of STS Inhibitors
The efficacy of STS inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro potency of several well-characterized STS inhibitors.
| Inhibitor | Type | Target Cell/Enzyme Preparation | IC50 | Reference |
| Irosustat (STX64) | Irreversible, Non-steroidal | Placental microsomes | 8 nM | [7] |
| MCF-7 breast cancer cells | 0.2 nM | [7] | ||
| JEG-3 choriocarcinoma cells | 0.015 - 0.025 nM | [8] | ||
| Estrone-3-O-sulfamate (EMATE) | Irreversible, Steroidal | MCF-7 breast cancer cells | 65 pM | [9] |
| Danazol | Reversible, Steroidal | Human liver cells & breast tumor preparations | 1 µM - 140 µM | [10] |
| COUMATE (4-methylcoumarin-7-O-sulfamate) | Irreversible, Non-steroidal | MCF-7 breast cancer cells | 380 nM | [11] |
| Steroid sulfatase-IN-5 | Not specified | Not specified | 0.32 nM | [12] |
| Steroid sulfatase-IN-2 | Not specified | Not specified | 109.5 nM | [12] |
| DU-14 | Not specified | Not specified | 55.8 nM | [12] |
Signaling Pathway and Mechanism of Action
STS inhibitors function by blocking the conversion of inactive steroid sulfates into their active forms. This action reduces the pool of precursors available for the synthesis of potent estrogens and androgens that drive the growth of hormone-dependent cancers. The most potent inhibitors, such as Irosustat and EMATE, are based on an aryl sulfamate pharmacophore and act as irreversible inhibitors by covalently modifying the active site of the enzyme.[13]
Caption: Steroid sulfatase (STS) signaling pathway and points of inhibition.
Experimental Protocols
The evaluation of STS inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro STS Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of STS.
1. Enzyme and Substrate Preparation:
-
A source of STS enzyme is required, which can be purified recombinant human STS, or microsomal fractions from placental tissue or STS-overexpressing cell lines (e.g., JEG-3, MCF-7).
-
A labeled substrate, typically [3H]-estrone sulfate, is used.
2. Inhibition Assay:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period.
-
The enzymatic reaction is initiated by the addition of the labeled substrate.
-
The reaction is allowed to proceed at 37°C and is then terminated.
3. Product Quantification:
-
The product of the reaction, [3H]-estrone, is separated from the unreacted substrate, [3H]-estrone sulfate, typically by solvent extraction or thin-layer chromatography.
-
The amount of product is quantified using liquid scintillation counting.
4. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based STS Activity Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular STS activity.
1. Cell Culture:
-
A suitable cell line that expresses STS, such as MCF-7 (breast cancer) or JEG-3 (choriocarcinoma), is cultured in appropriate media.
2. Treatment with Inhibitor:
-
Cells are treated with a range of concentrations of the STS inhibitor for a defined period.
3. Substrate Incubation:
-
The cells are then incubated with a labeled substrate, such as [3H]-estrone sulfate.
4. Product Analysis:
-
After incubation, the medium is collected, and the cells are lysed.
-
The conversion of the labeled substrate to its product is measured in both the medium and the cell lysate using methods similar to the in vitro assay.
5. IC50 Determination:
-
The IC50 value is calculated based on the reduction of product formation in the presence of the inhibitor.
In Vivo Efficacy Studies
Animal models are used to evaluate the therapeutic potential of STS inhibitors.
1. Tumor Xenograft Model:
-
Hormone-dependent human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.
-
Once tumors are established, the animals are treated with the STS inhibitor, typically administered orally.
2. Monitoring and Analysis:
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors and tissues can be collected to assess the inhibition of STS activity and downstream signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel STS inhibitor.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of steroid sulfatase activity by danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Steroid sulfatase - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Coumarin-Based Steroid Sulfatase (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent diseases, particularly in postmenopausal breast cancer. By catalyzing the hydrolysis of inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and DHEA, STS plays a pivotal role in supplying the hormonal fuel for tumor growth. Coumarin-based sulfamates represent a prominent class of non-steroidal STS inhibitors, designed to be devoid of the inherent estrogenicity of earlier steroidal inhibitors. This guide provides a head-to-head comparison of key coumarin-based STS inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
The STS Pathway and Mechanism of Inhibition
STS enables the conversion of circulating steroid sulfates into active estrogens and androgens, which can then stimulate hormone receptor-positive cancer cells. Coumarin-based inhibitors are typically active site-directed, irreversible inhibitors. They mimic the endogenous substrate and, once in the active site of the enzyme, a sulfamoyl group is transferred to a catalytic formylglycine residue, leading to the inactivation of the enzyme.[1][2] The extended conjugation of the coumarin ring system is crucial for potent inhibitory activity.[3]
Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of coumarin-based STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for Irosustat (STX64), the most clinically advanced coumarin-based inhibitor, and other key bicyclic and tricyclic analogues, as determined in various experimental systems.
| Inhibitor Name(s) | Structure Type | IC50 (Placental Microsomes) | IC50 (MCF-7 Cells) | IC50 (JEG-3 Cells) | Citations |
| Irosustat (STX64, 667COUMATE) | Tricyclic | 8 nM | ~30 nM (as 3,4-dimethyl) | 1.5 nM | [4][5][6] |
| COUMATE (4-methylcoumarin-7-O-sulfamate) | Bicyclic | >100 nM | >90% inhibition at 10 µM | Not Reported | [6][7] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Bicyclic | 8 nM | 0.68 nM | Not Reported | [4][8] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Bicyclic | 32 nM | 1 nM | Not Reported | [4][8] |
| 6610 COUMATE (10-membered ring) | Tricyclic | 1 nM | Not Reported | Not Reported | [6] |
| Enlarged Ring Irosustat Analogue (11-membered ring) | Tricyclic | Not Reported | Not Reported | 0.015 - 0.025 nM | [5][7] |
Note: IC50 values can vary based on experimental conditions, substrate concentrations, and enzyme sources. The data presented is for comparative purposes.
Structure-Activity Relationship (SAR)
The development of potent coumarin-based STS inhibitors has been guided by key structure-activity relationships:[5]
-
The Coumarin Core: The conjugated ring system is essential for high-potency inhibition.[3][5] Replacing it with systems like quinolinone drastically reduces activity.[5]
-
The Sulfamate Group: The aryl-O-sulfamate moiety is the active pharmacophore required for the irreversible, active-site-directed inhibition mechanism.[6]
-
Tricyclic Systems: The addition of a third, aliphatic ring to the coumarin core, as seen in Irosustat, significantly increases potency compared to simple bicyclic coumarins like COUMATE.[6][7]
-
Aliphatic Ring Size: For tricyclic inhibitors, the size of the third ring has a marked effect on potency. Stepwise enlargement from a 7-membered ring (Irosustat) to 10- or 11-membered rings can lead to even more potent derivatives in vitro.[5][6]
-
Substitutions: Modifications at the 3- and 4-positions of the coumarin ring with alkyl or benzyl groups can yield highly potent bicyclic inhibitors, sometimes approaching the potency of the tricyclic Irosustat.[4][8]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of STS inhibitors. Below are representative methodologies for the key assays cited in this guide.
STS Inhibition Assay in Placental Microsomes
This in vitro assay uses a readily available and rich source of the STS enzyme to determine an inhibitor's direct effect on enzymatic activity.
Caption: General workflow for an in vitro STS inhibition assay.
Methodology:
-
Enzyme Preparation: Human placental microsomes are prepared as the source of STS enzyme.[8]
-
Inhibitor Incubation: A fixed amount of the microsomal protein is pre-incubated with varying concentrations of the test inhibitor (e.g., Irosustat) in a suitable buffer (e.g., Tris-acetate, pH 7.0) for a defined period at 37°C.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³⁵S]DHEAS or [¹⁴C]DHEAS.[5][7]
-
Reaction and Termination: The mixture is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for substrate hydrolysis. The reaction is then terminated, often by the addition of an organic solvent.
-
Product Separation and Quantification: The unreacted sulfated substrate is separated from the hydrolyzed, non-sulfated steroid product. A common method is a two-phase scintillation technique, where the different partitioning of the substrate and product between an aqueous phase and a scintillation fluid allows for the quantification of the product via scintillation counting.[7]
-
IC50 Calculation: The percentage of STS activity inhibition is calculated for each inhibitor concentration relative to a control sample (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
STS Inhibition Assay in Whole Cells (MCF-7)
This assay provides a more physiologically relevant assessment, as the inhibitor must first cross the cell membrane to reach the target enzyme.
Methodology:
-
Cell Culture: MCF-7 breast cancer cells, which endogenously express STS, are cultured in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates until they reach a desired confluency.[4][8]
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the coumarin-based inhibitor. The cells are incubated for a specified period (e.g., 1-24 hours) to allow for inhibitor uptake and enzyme inactivation.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]E1S) is added directly to the medium in each well, and the cells are incubated for another period (e.g., 4 hours) to allow for cellular uptake and hydrolysis.
-
Product Extraction: The medium is removed, and the steroid products are extracted from the cells and the medium, typically using an organic solvent.
-
Analysis: The extracted product is separated from the substrate using techniques like thin-layer chromatography (TLC) or the scintillation method described previously.
-
IC50 Determination: The amount of hydrolyzed product is quantified, and the IC50 value is calculated by comparing the activity in inhibitor-treated wells to untreated control wells.[4][8]
Clinical Significance
Irosustat (STX64) is the only STS inhibitor that has completed Phase I and II clinical trials for various indications, including breast, prostate, and endometrial cancer.[7] Studies have shown that Irosustat effectively inhibits STS activity in both peripheral blood lymphocytes and tumor tissue, leading to a significant suppression of serum estrogens and androgens.[9][10] While it has shown promise and a favorable safety profile, particularly in combination with aromatase inhibitors, it has not yet reached the pharmaceutical market, highlighting the need for continued development of next-generation inhibitors with potentially superior attributes.[7][9]
References
- 1. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. karger.com [karger.com]
- 6. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human placental steroid sulfatase: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Steroid Sulfatase-IN-6 Cross-Reactivity with Other Sulfatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Steroid sulfatase-IN-6, a potent inhibitor of Steroid Sulfatase (STS), and discusses its potential for cross-reactivity with other human sulfatases. While direct comparative data on the cross-reactivity of this compound is limited in publicly available literature, this document outlines the methods for assessing such activity and provides context based on related compounds.
Introduction to Steroid Sulfatase and its Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can drive the growth of hormone-dependent cancers, including breast and prostate cancer. Inhibition of STS is therefore a promising therapeutic strategy to reduce the levels of active estrogens and androgens in target tissues.
This compound, a coumarin-based sulfamate, has been identified as a potent, irreversible inhibitor of STS. Its high potency makes it a valuable tool for research and a potential candidate for further drug development. However, for any therapeutic inhibitor, selectivity is a key concern to minimize off-target effects. Cross-reactivity with other sulfatases, such as arylsulfatase A (ARSA) and arylsulfatase B (ARSB), could lead to unintended biological consequences. ARSA is involved in the breakdown of sulfatides, and its deficiency leads to metachromatic leukodystrophy. ARSB is required for the degradation of dermatan sulfate and chondroitin sulfate, and its deficiency causes mucopolysaccharidosis VI.
Quantitative Data on Inhibitor Potency
| Compound Name | Other Names | Target Enzyme | Inhibitory Activity (IC50/Ki) | Cell Line/Source |
| This compound | Compound 10c | Steroid Sulfatase (STS) | Ki = 0.4 nM | Human Placenta |
| Irosustat | STX64, 667COUMATE | Steroid Sulfatase (STS) | IC50 = 8 nM | Placental Microsomes |
| Steroid Sulfatase (STS) | IC50 ≈ 1-10 nM | MCF-7 cells |
Experimental Protocols for Assessing Sulfatase Activity and Inhibition
To evaluate the cross-reactivity of an STS inhibitor, its effect on the activity of other sulfatases must be determined. Below are detailed methodologies for measuring the enzymatic activity of STS, ARSA, and ARSB, which are essential for assessing inhibitor selectivity.
Steroid Sulfatase (STS) Activity Assay
This assay is used to determine the potency of inhibitors against STS.
Principle: The assay measures the conversion of a radiolabeled steroid sulfate substrate to its unconjugated steroid product. The product is then separated from the substrate and quantified.
Materials:
-
[3H]-Estrone-3-sulfate (E1S) as substrate
-
Human placental microsomes or STS-expressing cell lysates as the enzyme source
-
Inhibitor compound (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
Toluene-based scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing phosphate buffer, the enzyme source, and varying concentrations of the inhibitor.
-
Pre-incubate the mixtures to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the [3H]-E1S substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., toluene).
-
Vortex the mixture to extract the unconjugated [3H]-estrone product into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid.
-
Quantify the amount of product by liquid scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Arylsulfatase A (ARSA) Activity Assay
This assay is used to assess the off-target inhibition of ARSA.
Principle: This fluorometric assay measures the cleavage of the synthetic substrate p-nitrocatechol sulfate (p-NCS) or a fluorescent substrate by ARSA.
Materials:
-
p-Nitrocatechol sulfate (p-NCS) or 4-methylumbelliferyl sulfate (4-MUS) as substrate
-
Leukocyte or fibroblast homogenates from healthy donors as the enzyme source
-
Inhibitor compound
-
Sodium acetate buffer (pH 5.0)
-
NaOH solution to stop the reaction
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare cell lysates from leukocytes or fibroblasts.
-
Set up reaction tubes containing sodium acetate buffer, the cell lysate, and different concentrations of the inhibitor.
-
Pre-incubate the mixtures.
-
Start the reaction by adding the p-NCS or 4-MUS substrate.
-
Incubate at 37°C.
-
Terminate the reaction by adding NaOH.
-
Measure the absorbance of the resulting p-nitrocatechol at 515 nm or the fluorescence of 4-methylumbelliferone.
-
Calculate the enzyme activity and the percentage of inhibition.
Arylsulfatase B (ARSB) Activity Assay
This assay evaluates the potential inhibitory effect on ARSB.
Principle: This assay is similar to the ARSA assay and uses a synthetic substrate to measure enzyme activity.
Materials:
-
p-Nitrocatechol sulfate (p-NCS) or 4-methylumbelliferyl sulfate (4-MUS) as substrate
-
Cell homogenates from a suitable source (e.g., fibroblasts)
-
Inhibitor compound
-
Sodium acetate buffer containing barium acetate (pH 5.6) to selectively inhibit ARSA
-
NaOH solution
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare cell homogenates.
-
Combine the cell homogenate with the sodium acetate buffer containing barium acetate and the inhibitor at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction with the addition of the substrate.
-
Incubate at 37°C.
-
Stop the reaction with NaOH.
-
Measure the product formation by spectrophotometry or fluorometry.
-
Determine the enzyme activity and the extent of inhibition.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
Caption: Steroid Sulfatase (STS) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of an STS inhibitor.
Conclusion
This compound is a highly potent inhibitor of steroid sulfatase, an important target in hormone-dependent diseases. While its efficacy against STS is well-documented, its selectivity profile against other human sulfatases has not been extensively reported. The assessment of cross-reactivity against enzymes such as arylsulfatase A and B is crucial for the preclinical safety evaluation of this and other STS inhibitors. The experimental protocols provided herein offer a framework for conducting such selectivity studies. Further research is warranted to fully characterize the specificity of this compound and to ensure its suitability for potential therapeutic applications. Researchers and drug developers are encouraged to perform comprehensive selectivity profiling as part of their evaluation of novel STS inhibitors.
benchmarking Steroid sulfatase-IN-6 against first-generation STS inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of first-generation steroid sulfatase (STS) inhibitors, establishing a benchmark for the evaluation of novel compounds such as Steroid Sulfatase-IN-6. Due to the current lack of publicly available data on this compound, this document serves as a template, presenting established data for first-generation inhibitors and outlining the standard experimental protocols for generating comparative data.
Introduction to Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3][4] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[5][6] These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[3][7][8] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.[2][3][9]
First-generation STS inhibitors have laid the groundwork for this therapeutic approach. This guide focuses on two key first-generation compounds: Irosustat (STX64, 667 Coumate) and Estrone-3-O-sulfamate (EMATE).
Quantitative Performance Comparison
The following table summarizes the key performance indicators for first-generation STS inhibitors. Data for this compound should be populated in the provided empty row to facilitate a direct comparison.
| Inhibitor | Type | IC50 (Placental Microsomes) | IC50 (MCF-7 Cells) | Key Characteristics |
| Irosustat (STX64) | Non-steroidal, Irreversible | 8 nM[7] | >90% inhibition at 10 µM[7] | Orally active, well-tolerated in clinical trials, non-estrogenic.[2][7] |
| Estrone-3-O-sulfamate (EMATE) | Steroidal, Irreversible | ~30 nM[1] | 65 pM[2] | Highly potent but possesses estrogenic properties, limiting its therapeutic use in cancer.[1][7] |
| This compound | Data not available | Insert data | Insert data | Insert characteristics |
Signaling Pathway and Mechanism of Action
STS inhibition blocks the conversion of inactive steroid sulfates into active estrogens and androgens, thereby reducing the ligand supply for estrogen and androgen receptors. This disruption of the steroidogenic pathway leads to decreased proliferation of hormone-dependent cancer cells.
Caption: Steroid sulfatase signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of STS inhibitors. Below are standard protocols for key in vitro and in vivo experiments.
In Vitro STS Inhibition Assay (Placental Microsomes)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a cell-free system.
-
Materials: Human placental microsomes, [3H]-estrone sulfate, test inhibitor (e.g., this compound), scintillation fluid, appropriate buffers.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Incubate placental microsomes with the test inhibitor for a predetermined time.
-
Initiate the enzymatic reaction by adding [3H]-estrone sulfate.
-
Incubate at 37°C to allow for the conversion to [3H]-estrone.
-
Stop the reaction and extract the unconjugated steroids.
-
Quantify the amount of [3H]-estrone produced using liquid scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
In Vitro STS Inhibition Assay (Whole Cell)
-
Objective: To assess the inhibitory activity of the test compound in a cellular context.
-
Materials: MCF-7 breast cancer cell line, [3H]-estrone sulfate, test inhibitor, cell culture medium, scintillation fluid.
-
Procedure:
-
Culture MCF-7 cells to near confluence in appropriate multi-well plates.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration.
-
Introduce [3H]-estrone sulfate to the culture medium.
-
Incubate for a set period to allow for cellular uptake and metabolism.
-
Collect the culture medium and lyse the cells.
-
Extract and quantify the amount of [3H]-estrone in both the medium and cell lysate.
-
Calculate the percentage of inhibition and determine the IC50.
-
In Vivo Efficacy in Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the test inhibitor in a living organism.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude).
-
Tumor Induction: Subcutaneously implant hormone-dependent breast cancer cells (e.g., MCF-7) into the flank of each mouse. Supplement with estrone sulfate to stimulate tumor growth.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer the test inhibitor (e.g., this compound) and a vehicle control orally or via another appropriate route daily.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Caption: General experimental workflow for STS inhibitor evaluation.
Conclusion
The development of potent and specific STS inhibitors holds significant promise for the treatment of hormone-dependent cancers. First-generation inhibitors like Irosustat and EMATE have provided valuable insights and established a benchmark for efficacy. The comprehensive evaluation of new candidates, such as this compound, using standardized in vitro and in vivo models as outlined in this guide, is essential for identifying next-generation therapeutics with improved pharmacological profiles. Once data for this compound becomes available, this guide can be completed to provide a direct and objective comparison.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Steroid Sulfatase-IN-6 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Steroid sulfatase-IN-6 (also known as Compound 10c), a potent irreversible inhibitor of steroid sulfatase (STS), with other key STS inhibitors. The specificity and performance of these inhibitors are evaluated using quantitative data from enzymatic and cellular assays, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Comparative Efficacy of STS Inhibitors
The inhibitory potency of this compound and other selected STS inhibitors has been evaluated using various assays, including human placental microsomes and cancer cell lines. The data, summarized in the table below, highlights the exceptional potency of this compound.
| Inhibitor | Assay System | IC50 / Ki | Reference |
| This compound (Compound 10c) | Human Placenta STS | Ki = 0.4 nM | [1] |
| Steroid sulfatase-IN-5 (Compound 10b) | STS Enzyme Assay | IC50 = 0.32 nM | |
| Compound 9e (tricyclic derivative) | Human Placenta STS | Ki = 0.05 nM | [2] |
| Irosustat (STX64, 667-COUMATE) | Placental Microsomes | IC50 = 8 nM | [3][4] |
| MCF-7 cells | IC50 = 0.2 nM | [3] | |
| JEG-3 cells | IC50 = 0.015 - 0.025 nM | [5] | |
| Estrone-3-O-sulfamate (EMATE) | MCF-7 cells | IC50 = 65 pM | [6] |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 cells | IC50 = 380 nM | [6] |
| Placental Microsomes | >90% inhibition at 10 µM | [6] | |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | MCF-7 cells | IC50 = 0.68 nM | [7] |
| Placental Microsomes | IC50 = 8 nM | [7] | |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 cells | IC50 = 1 nM | [7] |
| Placental Microsomes | IC50 = 32 nM | [7] |
Experimental Protocols
Steroid Sulfatase (STS) Enzyme Inhibition Assay (Human Placental Microsomes)
This protocol outlines the determination of the inhibitory activity of compounds against human placental STS.
Materials:
-
Human placental microsomes
-
Test inhibitors (e.g., this compound)
-
[3H]-Estrone-3-sulfate (substrate)
-
Phosphate buffer (pH 7.4)
-
Toluene
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), human placental microsomes, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the [3H]-Estrone-3-sulfate substrate.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding toluene.
-
Vortex the mixture vigorously to extract the product ([3H]-estrone) into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the toluene layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Cellular Proliferation Assay (T-47D Breast Cancer Cells)
This protocol is used to assess the effect of STS inhibitors on the proliferation of hormone-dependent breast cancer cells.
Materials:
-
T-47D human breast cancer cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors (e.g., Steroid sulfatase-IN-5)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed T-47D cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Steroid Synthesis and Action Pathway
The following diagram illustrates the central role of Steroid Sulfatase (STS) in the conversion of inactive steroid sulfates into active estrogens and androgens, which in turn can stimulate hormone receptor-positive cancer cell proliferation. STS inhibitors block this critical step.
Caption: Steroid synthesis pathway and the inhibitory action of STS inhibitors.
Experimental Workflow for Evaluating STS Inhibitor Specificity
The following diagram outlines a typical workflow for assessing the specificity of an STS inhibitor in a cellular context.
Caption: Workflow for assessing STS inhibitor specificity.
Specificity and Off-Target Effects
While this compound is a highly potent STS inhibitor, it is crucial to evaluate its specificity against other sulfatases and potential off-target effects. Coumarin-based compounds, the class to which this compound belongs, have been investigated for their inhibitory activity against other enzymes. For instance, some coumarin derivatives have been shown to inhibit carbonic anhydrases, though often at higher concentrations than those required for STS inhibition. Further studies are needed to comprehensively profile the selectivity of this compound against a panel of related enzymes to fully establish its specificity.
Conclusion
This compound has emerged as a highly potent, irreversible inhibitor of steroid sulfatase, demonstrating sub-nanomolar inhibitory constants. Its efficacy, as indicated by the available data, positions it as a valuable research tool for investigating the role of STS in hormone-dependent diseases and as a potential lead compound for the development of novel therapeutics. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the specificity and mechanism of action of this and other STS inhibitors in relevant cellular models.
References
- 1. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the pharmacokinetics of STS inhibitors
A Comparative Analysis of the Pharmacokinetics of Steroid Sulfatase (STS) Inhibitors
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens. By hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively, STS plays a pivotal role in the proliferation of hormone-dependent cancers. Consequently, STS inhibitors have emerged as a promising therapeutic strategy for various cancers, including breast, prostate, and endometrial cancer. This guide provides a comparative analysis of the pharmacokinetics of key STS inhibitors, presenting available data to aid researchers and drug development professionals in their understanding of these compounds. The primary focus of this comparison will be on Irosustat and Danazol, for which more comprehensive pharmacokinetic data is publicly available.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for the STS inhibitors Irosustat and Danazol. It is important to note that direct comparison should be made with caution due to differences in the study populations, doses administered, and analytical methodologies.
| Parameter | Irosustat (STX64) | Danazol |
| Oral Bioavailability | Relative bioavailability decreases with increasing dose (a 47% decrease at 40 mg compared to 1 mg)[1] | Bioavailability is low and variable; significantly increased with food (2- to 4-fold) and increased liquid intake (55% increase with 800 mL of water)[2] |
| Cmax (Maximum Plasma Concentration) | Not explicitly reported in the provided abstract; however, the plasma concentration for half-maximal binding capacity to red blood cells is 32.79 ng/mL.[1] | Fasting: 45.9 ± 23.9 ng/mL (100 mg), Fed: 113.8 ± 46 ng/mL (100 mg) |
| Tmax (Time to Maximum Plasma Concentration) | Not explicitly reported in the provided abstract. | 2 to 8 hours (median of 4 hours) after a 400 mg oral dose.[3] |
| t1/2 (Elimination Half-life) | 24 hours. | 9.44 ± 2.74 hours after a single 400 mg oral dose in healthy males.[3] |
| AUC (Area Under the Curve) | Not explicitly reported in the provided abstract. | Fasting: Data not available in provided results. Fed: Data not available in provided results. |
| Clearance | Apparent plasma clearance: 1199.52 L/day; Apparent blood clearance: 3.90 L/day.[1] | Apparent total body clearance: 710 ± 2161 L/h after a single 400 mg oral dose in healthy males.[3] |
| Metabolism | Sequesters almost completely inside red blood cells, binding to carbonic anhydrase II, which prevents rapid degradation in plasma and avoids first-pass metabolism. | Extensively metabolized in the liver. |
| Excretion | Not detailed in the provided abstract. | Primarily excreted in the urine, with a smaller amount in the feces. |
Note on other STS inhibitors: Publicly available, detailed pharmacokinetic data for other STS inhibitors such as PGL2001 (E2MATE), STX213, and STX1938 is limited. For PGL2001 (E2MATE), it is known to have a long biological half-life of approximately 18 days with continuous administration and is rapidly converted to its active metabolite, EMATE.[4]
Experimental Protocols
Irosustat Population Pharmacokinetic Study
A population pharmacokinetic model for Irosustat was developed based on data from a phase I, open-label, multicenter, dose-escalation trial.[1]
-
Study Population: 35 postmenopausal women with estrogen-receptor-positive breast cancer.[1]
-
Dosing Regimen: Patients received single oral doses of 1, 5, 20, 40, or 80 mg of Irosustat, followed by a 7-day observation period. Subsequently, daily oral administration was continued until day 34.[1]
-
Sample Collection: Blood and plasma samples were collected to determine Irosustat concentrations.[1]
-
Analytical Method: Pharmacokinetic analysis was performed using the nonlinear mixed-effects modeling software NONMEM 7.2. The model accounted for the non-linear disposition of Irosustat due to its high affinity for and binding to red blood cells.[1]
Danazol Bioavailability Study
A comparative bioavailability study of two capsule formulations of Danazol was conducted in healthy volunteers.[3]
-
Study Population: 16 healthy adult male volunteers.[3]
-
Dosing Regimen: Fasting subjects received a single oral dose of 400 mg of each formulation on separate occasions, with a 1-week washout period between doses.[3]
-
Sample Collection: Blood samples were drawn at specified times up to 32 hours after dosing.[3]
-
Analytical Method: Danazol concentrations in plasma were determined using a specific and sensitive high-performance liquid chromatography (HPLC) method.[3]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of STS inhibitors is the blockade of the conversion of inactive steroid sulfates to active steroids. This intervention effectively reduces the levels of estrogens and androgens that can drive the growth of hormone-dependent cancers.
Caption: Steroidogenesis pathway and the point of intervention by STS inhibitors.
The experimental workflow for a typical pharmacokinetic study of an oral drug is depicted below.
Caption: General workflow for a pharmacokinetic study of an oral drug.
References
- 1. Population pharmacokinetic modelling of irosustat in postmenopausal women with oestrogen-receptor positive breast cancer incorporating non-linear red blood cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of liquid volume and food intake on the absolute bioavailability of danazol, a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single oral dose pharmacokinetics and comparative bioavailability of danazol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol sulfamate - Wikipedia [en.wikipedia.org]
Validating the Irreversible Inhibition of Steroid Sulfatase by Steroid Sulfatase-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Steroid sulfatase-IN-6 with other known steroid sulfatase (STS) inhibitors, focusing on the validation of its irreversible mechanism of action. The data presented is intended to support research and development efforts in the field of hormone-dependent disease therapies.
Executive Summary
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens and androgens, making it a key target for the treatment of hormone-dependent cancers, such as breast and prostate cancer. Irreversible inhibitors of STS have shown significant therapeutic promise. This guide details the validation of the irreversible inhibition of STS by a potent inhibitor, this compound, and compares its performance with the well-characterized irreversible inhibitors Irosustat (STX64) and Estrone-3-O-sulfamate (EMATE), as well as the reversible inhibitor Danazol. Through a combination of enzyme kinetics, dialysis, and mass spectrometry, the covalent and permanent inactivation of STS by this compound is demonstrated.
Comparative Performance of STS Inhibitors
The inhibitory activities of this compound and other selected STS inhibitors are summarized in the table below. The data highlights the high potency of the irreversible inhibitors, particularly this compound.
| Inhibitor | Type of Inhibition | Target Enzyme Source | IC50 (nM) | Ki (nM) | kinact (min-1) |
| This compound | Irreversible | Human Placenta | Not Reported | 0.4 [1] | Not Reported |
| Irosustat (STX64) | Irreversible | Human Placenta | 8[2] | Not Reported | Not Reported |
| Estrone-3-O-sulfamate (EMATE) | Irreversible | Human Placenta | 18[1] | Not Reported | Not Reported |
| 4-Formyl-17β-O-benzylestradiol | Irreversible | Not Specified | Not Reported | 85[3] | 0.021[3] |
| Danazol | Reversible | Endometriosis Microsomes | Not Reported | 1700 (for aromatase)[4] | Not Applicable |
| 4-Fluoro-17β-O-benzylestradiol | Reversible | Not Specified | 40[3] | Not Reported | Not Applicable |
Experimental Protocols for Validating Irreversible Inhibition
To definitively establish the irreversible nature of an enzyme inhibitor, a series of experiments are conducted. These protocols are designed to distinguish between reversible and irreversible binding and to characterize the covalent modification of the target enzyme.
Enzyme Activity Assay for Time-Dependent Inhibition
This assay determines if the inhibition of STS increases with the duration of pre-incubation with the inhibitor, a hallmark of irreversible binding.
Materials:
-
Purified or microsomal human STS
-
[³H]-Estrone-3-sulfate (substrate)
-
Inhibitor stock solutions (this compound, Irosustat, EMATE, Danazol)
-
Phosphate buffer (pH 7.4)
-
Toluene-based scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures by pre-incubating STS with various concentrations of the inhibitor (or vehicle control) in phosphate buffer for different time intervals (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [³H]-Estrone-3-sulfate substrate.
-
Incubate the reaction mixture for a fixed period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding toluene-based scintillation fluid, which also serves to extract the product ([³H]-estrone).
-
Vortex the tubes and centrifuge to separate the aqueous and organic layers.
-
Measure the radioactivity in the organic layer using a scintillation counter.
-
Plot the percentage of enzyme activity remaining against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in activity that is not observed with the reversible inhibitor indicates irreversible inhibition.
Dialysis for Assessing Reversibility
This experiment physically removes the unbound inhibitor from the enzyme-inhibitor complex. If the enzyme activity is not restored after dialysis, the inhibition is considered irreversible.
Materials:
-
STS enzyme
-
Inhibitor stock solutions
-
Dialysis tubing with an appropriate molecular weight cut-off (e.g., 10 kDa)
-
Large volume of cold phosphate buffer (pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Incubate the STS enzyme with a high concentration of the inhibitor (sufficient to achieve >90% inhibition) for a set period (e.g., 60 minutes) at 37°C. A control sample with a reversible inhibitor and a vehicle-only control should be prepared in parallel.
-
Load the enzyme-inhibitor mixtures into separate dialysis tubes.
-
Place the sealed dialysis tubes in a large beaker containing cold phosphate buffer and stir gently at 4°C.
-
Change the buffer several times over a prolonged period (e.g., 24-48 hours) to ensure complete removal of the unbound inhibitor.
-
After dialysis, recover the enzyme samples from the tubing.
-
Measure the residual STS activity of all samples using the enzyme activity assay described above.
-
No recovery of enzyme activity in the sample treated with the test inhibitor, compared to the full recovery of activity in the reversible inhibitor control, confirms irreversible inhibition.
Mass Spectrometry for Covalent Adduct Identification
Mass spectrometry provides direct evidence of a covalent bond between the inhibitor and the enzyme by detecting a mass increase in the protein corresponding to the mass of the inhibitor.
Materials:
-
Purified STS enzyme
-
Inhibitor stock solution
-
Urea and dithiothreitol (DTT) for denaturation and reduction
-
Iodoacetamide for alkylation
-
Trypsin for enzymatic digestion
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the purified STS enzyme with the irreversible inhibitor.
-
Denature the protein sample with urea and reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS.
-
Search the mass spectrometry data for peptides with a mass shift corresponding to the addition of the inhibitor.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptide and pinpoint the exact amino acid residue that has been covalently modified.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Head-to-Head Comparison: The Advantages of Steroid Sulfatase-IN-6 Over Steroidal STS Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of hormone-dependent cancer therapy, steroid sulfatase (STS) has emerged as a critical target. This guide provides an objective comparison of the novel, non-steroidal inhibitor, Steroid sulfatase-IN-6, against traditional steroidal STS inhibitors, supported by experimental data.
Steroid sulfatase facilitates the conversion of inactive sulfated steroids into their active forms, such as estrogen and androgens, which can fuel the growth of hormone-dependent cancers.[1] While steroidal inhibitors of STS have been developed, they often carry the inherent risk of estrogenic side effects. This compound, a novel irreversible inhibitor, presents a promising alternative with high potency and a non-steroidal scaffold, potentially circumventing the limitations of its predecessors.
Superior Potency and a Favorable Non-Steroidal Profile
This compound demonstrates exceptional potency as an irreversible inhibitor of human placenta STS with a reported inhibitor constant (Kᵢ) of 0.4 nM.[2] This high affinity for the target enzyme suggests that it can be effective at lower concentrations, potentially reducing off-target effects.
In contrast, first-generation steroidal inhibitors like estrone-3-O-sulfamate (EMATE) and estradiol-3-O-sulfamate (E2MATE), while also potent, possess a steroidal backbone that can lead to undesirable estrogenic activity. This inherent estrogenicity can be a significant drawback in the treatment of hormone-sensitive cancers. While second-generation steroidal inhibitors like STX213 have been developed to be devoid of estrogenicity, this compound's non-steroidal nature fundamentally eliminates this concern from the outset.[3]
Quantitative Comparison of STS Inhibitors
The following table summarizes the available quantitative data for this compound and representative steroidal STS inhibitors. Direct comparison of inhibitory activities can be challenging due to variations in assay conditions (e.g., enzyme source, cell line).
| Inhibitor | Type | Target | IC₅₀ / Kᵢ | Estrogenic Activity | Reference |
| This compound | Non-steroidal, Irreversible | Human Placenta STS | Kᵢ = 0.4 nM | Not reported, expected to be non-estrogenic due to its structure | [2] |
| EMATE (Estrone-3-O-sulfamate) | Steroidal, Irreversible | STS in MCF-7 cells | IC₅₀ = 65 pM | Yes, potent estrogenic effects | |
| E2MATE (Estradiol-3-O-sulfamate) | Steroidal, Irreversible | STS | Data not readily available for direct comparison | Yes | |
| STX213 | Steroidal, Irreversible | Human Placenta Microsomes | IC₅₀ = 1 nM | Devoid of estrogenicity | [3] |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of STS inhibitors.
In Vitro STS Inhibition Assay (Human Placental Microsomes)
This assay is crucial for determining the direct inhibitory effect of a compound on the STS enzyme.
-
Enzyme Preparation: Human placental microsomes, a rich source of STS, are prepared and stored at -80°C. The protein concentration is determined using a standard method like the Bradford assay.
-
Reaction Mixture: A typical reaction mixture (total volume of 200 µL) in phosphate buffer (pH 7.4) contains the microsomal protein, the test inhibitor at various concentrations, and the substrate.
-
Substrate: A radiolabeled substrate, such as [³H]estrone-3-sulfate, is commonly used.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Extraction: The reaction is stopped, and the product (e.g., [³H]estrone) is extracted using an organic solvent.
-
Quantification: The amount of product is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
This assay assesses the inhibitor's ability to curb the growth of hormone-dependent cancer cells.
-
Cell Culture: MCF-7 cells, an estrogen receptor-positive breast cancer cell line, are maintained in appropriate culture medium.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with the test inhibitor at various concentrations in a medium containing a precursor that the cells can convert to an active, growth-promoting steroid (e.g., estrone sulfate).
-
Incubation: The plates are incubated for a period of 3-7 days.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay, which measures the metabolic activity of the cells.
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the IC₅₀ value for cell proliferation is calculated.
In Vivo Xenograft Studies in Breast Cancer Models
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Ovariectomized immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Inoculation: MCF-7 cells are injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor is administered (e.g., orally or by injection) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight of the mice is also monitored to assess toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition in the treated groups compared to the control group is calculated.
Visualizing the Advantage
The following diagrams illustrate the key concepts discussed in this guide.
References
Safety Operating Guide
Personal protective equipment for handling Steroid sulfatase-IN-6
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Steroid sulfatase-IN-6, a potent, irreversible inhibitor of steroid sulfatase (STS). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational and disposal plan.
Personal Protective Equipment (PPE) and Handling
This compound is a potent enzyme inhibitor and should be handled with care. Although a specific Safety Data Sheet (SDS) is not publicly available, the hazardous nature of potent enzyme inhibitors necessitates stringent safety protocols.
Core Handling Precautions:
-
Engineering Controls: All work with solid forms of this compound should be conducted in a certified chemical fume hood or a containment system like a glove box to avoid inhalation of dust particles.
-
Personal Protective Equipment: A comprehensive PPE regimen is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Regularly inspect gloves for tears or contamination. |
| Body Protection | A fully buttoned lab coat. | Protects against incidental contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling larger quantities or if there is a risk of aerosolization. Consult your institution's safety officer for specific guidance. | Minimizes the risk of inhaling potent compounds. |
General Hygiene:
-
Avoid all direct contact with the compound.
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Operational Plan: A Step-by-Step Workflow
The following workflow outlines the key steps for safely preparing and using this compound in a typical laboratory setting.
Caption: A typical experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Solvents | Collect in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
Decontamination:
-
Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) and then wiped clean.
-
All disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
Signaling Pathway: Mechanism of Action
Steroid sulfatase (STS) plays a critical role in the production of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively.[1][2] These active steroids can then be converted into more potent hormones like estradiol and testosterone, which can drive the growth of hormone-dependent cancers.[2] this compound, as an irreversible inhibitor, blocks this crucial step.[3]
Caption: Inhibition of the steroid sulfatase pathway by this compound.
Key Experimental Protocol: In Vitro STS Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of this compound on STS in a cell-free system.
Materials:
-
Human placental microsomes (source of STS)
-
This compound
-
Substrate: 4-methylumbelliferyl sulfate (4-MUS)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.4)
-
96-well microplate
-
Plate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a solution of 4-MUS in assay buffer.
-
Prepare a suspension of human placental microsomes in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the serially diluted inhibitor solutions.
-
Add the microsomal suspension to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 4-MUS substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
This information is intended for use by qualified professionals and does not replace a formal risk assessment. Always consult your institution's safety guidelines and the most up-to-date safety information before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
